Adenine dihydroiodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
73663-94-2 |
|---|---|
Molecular Formula |
C5H7I2N5 |
Molecular Weight |
390.95 g/mol |
IUPAC Name |
7H-purin-6-amine;dihydroiodide |
InChI |
InChI=1S/C5H5N5.2HI/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);2*1H |
InChI Key |
QXXRGZYVZLCEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.I.I |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Adenine dihydroiodide
An In-depth Technical Guide to the Chemical Properties of Adenine Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine, a fundamental component of nucleic acids and a key molecule in cellular metabolism, can form various salts, including dihydroiodide. This technical guide provides a detailed overview of the known chemical properties of adenine and extrapolates the expected characteristics of this compound. Due to a lack of specific literature on this compound, this paper also draws inferences from the properties of similar dihydroiodide compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the potential applications of adenine and its derivatives.
Introduction
Adenine is a purine nucleobase that plays a critical role in biochemistry.[1][2][3] It is a constituent of DNA, RNA, and numerous coenzymes essential for cellular respiration, such as adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD).[1][2][3] The formation of salts, such as this compound, can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, stability, and bioavailability. While specific data for this compound is scarce, understanding the properties of adenine and the general characteristics of dihydroiodide salts provides a strong basis for its potential utility.
Chemical Properties of Adenine
The chemical and physical properties of adenine are well-documented. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H5N5 | [1][4][5] |
| Molecular Weight | 135.13 g/mol | [1][4] |
| Appearance | White to light yellow crystalline solid | [1][6] |
| Melting Point | 360-365 °C (decomposes) | [1][6] |
| Solubility in Water | 0.103 g/100 mL at 25 °C | [1][6] |
| Solubility | Soluble in hot water and 1 M HCl; slightly soluble in hot alcohol; insoluble in chloroform and ether.[7] | |
| pKa | 4.15 (secondary amine), 9.80 (primary amine) | [1][6] |
| CAS Number | 73-24-5 | [1][2][4][8] |
Expected Chemical Properties of this compound
Based on the known properties of adenine and the general characteristics of dihydroiodide salts, the following properties can be anticipated for this compound.
-
Molecular Formula: C5H5N5 · 2HI
-
Molecular Weight: 391.96 g/mol
-
Appearance: Likely a white to off-white or light yellow crystalline solid, potentially hygroscopic.[9][10][11]
-
Solubility: Expected to have significantly higher water solubility compared to adenine. The hydrochloride salt of adenine is noted to be directly water-soluble, and other dihydroiodide salts like ethylenediamine dihydroiodide are also highly water-soluble.[7][9][11]
-
Stability: Dihydroiodide salts can be susceptible to oxidation, leading to the formation of free iodine and a resultant yellowing of the material.[10] Stabilization may be necessary, particularly in the presence of moisture.[12] A solution of a similar compound, ethylenediamine dihydroiodide, has an acidic pH of about 4.[12]
Experimental Protocols
Diagram: General Experimental Workflow for Chemical Characterization
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
Role of Adenine in Biological Pathways
Adenine is a cornerstone of many fundamental biological processes. Its involvement in the ATP energy cycle is a prime example of its critical role.
Diagram: Simplified Adenosine Triphosphate (ATP) Cycle
Caption: A simplified diagram illustrating the role of adenine in the ATP-ADP energy cycle.
Conclusion
While direct experimental data on this compound is limited, a comprehensive understanding of its parent molecule, adenine, combined with the known characteristics of dihydroiodide salts, allows for a robust preliminary assessment of its chemical properties. The anticipated increase in aqueous solubility makes this compound a potentially interesting candidate for various research and development applications where enhanced bioavailability of adenine is desired. Further experimental investigation is warranted to fully characterize this compound and explore its potential uses.
References
- 1. Adenine - Wikipedia [en.wikipedia.org]
- 2. Adenine | CAS#:73-24-5 | Chemsrc [chemsrc.com]
- 3. Adenine: Biosynthesis, production and function_Chemicalbook [chemicalbook.com]
- 4. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adenine [webbook.nist.gov]
- 6. webqc.org [webqc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Adenine - CAS 73-24-5 - Calbiochem | 1152 [merckmillipore.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Ethylenediamine Dihydriodide Manufacturer (EDDI) | Deepwater Chemicals [deepwaterchemicals.com]
- 11. Ethylenediamine dihydroiodide - Wikipedia [en.wikipedia.org]
- 12. US3733405A - Stabilizer for ethylene diamine dihydriodide - Google Patents [patents.google.com]
Synthesis and Characterization of Adenine Dihydroiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Adenine
Adenine is a purine nucleobase, a fundamental component of nucleic acids (DNA and RNA) and energy-rich compounds such as adenosine triphosphate (ATP).[1][2][3] Its derivatives play crucial roles in cellular respiration, protein synthesis, and various biochemical pathways.[1][2] Industrially, adenine is produced through various chemical syntheses and is a key starting material in the production of several therapeutic agents.
Synthesis of Adenine
The industrial-scale production of adenine has been achieved through several synthetic routes.
Formamide Method
A prevalent method for the industrial synthesis of adenine involves heating formamide.[1][2] This process is often catalyzed by the presence of phosphorus oxychloride or phosphorus pentachloride and may be enhanced by ultraviolet light.[2] The general steps are as follows:
-
Reaction: Formamide is heated under pressure at elevated temperatures (e.g., 120°C in a sealed vessel for several hours).[1][2]
-
Work-up: After cooling, the reaction mixture is treated with water.
-
Purification: The adenine is then typically purified by adsorption chromatography using activated charcoal, which separates the larger adenine molecules from smaller impurities like water and residual formamide.[2]
Prebiotic Synthesis Model from Ammonium Cyanide
Adenine can also be synthesized under conditions mimicking prebiotic Earth.[1][4] This method involves the oligomerization of hydrogen cyanide (HCN) in the presence of ammonia. One of the earliest successful experiments was conducted by Oró, who synthesized adenine by heating a concentrated solution of ammonium cyanide.[4]
Characterization of Adenine
A comprehensive characterization of adenine is crucial for its identification and quality control.
Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₅H₅N₅ | [5][] |
| Molecular Weight | 135.13 g/mol | [5][] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | >360 °C (decomposes) | [5][7] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water. Soluble in acidic and alkaline solutions. Slightly soluble in ethanol, and insoluble in ether and chloroform. | [][8][9] |
| pKa | 4.15 (protonated form), 9.80 (neutral form) | [1] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of adenine in DMSO-d₆ typically shows distinct peaks for the C2-H, C8-H, and the amine protons.[10][11]
-
¹³C NMR: The carbon spectrum provides information on the five carbon atoms in the purine ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum of adenine exhibits characteristic absorption bands corresponding to N-H stretching, C=N stretching, and other vibrations of the purine ring.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of adenine and studying its fragmentation patterns.[12][13] The base peak in the mass spectrum of adenine is typically observed at m/z 135, corresponding to the molecular ion [M]⁺.
Theoretical Synthesis of Adenine Dihydroiodide
Adenine possesses several basic nitrogen atoms and is expected to react with strong acids like hydroiodic acid to form a salt.[14] Hydroiodic acid (HI) is a strong acid that fully dissociates in aqueous solution.[15][16] The reaction would involve the protonation of two of the nitrogen atoms in the adenine molecule by two molecules of hydroiodic acid.
Proposed Reaction
The proposed acid-base reaction is as follows:
C₅H₅N₅ + 2HI → C₅H₇N₅²⁺ • 2I⁻
Adenine, being a weak base, will accept protons from the strong acid, hydroiodic acid. The most likely sites of protonation on the purine ring are the N1 and N7 positions.
Hypothetical Experimental Protocol
-
Dissolution: Dissolve a known quantity of adenine in a minimal amount of a suitable solvent, such as warm deionized water or ethanol.
-
Acidification: Slowly add a stoichiometric amount (2 equivalents) of concentrated hydroiodic acid to the adenine solution with constant stirring. The reaction is expected to be exothermic.
-
Crystallization: Cool the reaction mixture to induce crystallization of the this compound salt. The salt is expected to be more water-soluble than adenine itself, so cooling and possibly the addition of a less polar co-solvent might be necessary for precipitation.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Predicted Characterization of this compound
The formation of this compound would lead to predictable changes in its physical and spectroscopic properties.
Predicted Physical Properties
| Property | Predicted Value/Observation |
| Appearance | White to off-white crystalline solid |
| Solubility | Expected to be more soluble in water and polar solvents compared to adenine due to its ionic nature. |
| Melting Point | Expected to have a distinct melting point, likely with decomposition, which would differ from that of adenine. |
Predicted Spectroscopic Changes
-
¹H NMR: Protonation of the nitrogen atoms in the purine ring will cause a significant downfield shift of the adjacent C-H proton signals (C2-H and C8-H) due to the increased positive charge and deshielding effect. The N-H protons will also show signals, and their chemical shifts will be dependent on the solvent and temperature.
-
¹³C NMR: The carbon signals of the purine ring are also expected to shift upon protonation, reflecting the changes in the electronic environment.
-
IR Spectroscopy: The IR spectrum will show changes in the N-H stretching and bending frequencies. New bands corresponding to the N⁺-H vibrations may appear. The overall fingerprint region of the spectrum will be different from that of neutral adenine.
Visualizations
Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Acid-Base Reaction of Adenine with Hydroiodic Acid
Caption: Acid-base reaction between adenine and hydroiodic acid.
References
- 1. Adenine - Wikipedia [en.wikipedia.org]
- 2. Adenine: Biosynthesis, production and function_Chemicalbook [chemicalbook.com]
- 3. Adenine: Structure, Functions & Key Roles in Chemistry [vedantu.com]
- 4. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Adenine CAS#: 73-24-5 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Adenine(73-24-5) 1H NMR [m.chemicalbook.com]
- 12. Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: Showing metabocard for Adenine (HMDB0000034) [hmdb.ca]
- 15. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 16. Hydroiodic Acid: Structure, Reactions, and Industrial Uses [eureka.patsnap.com]
Adenine dihydroiodide CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a fundamental component of nucleic acids and a key molecule in cellular energy transfer, is a purine nucleobase of profound interest in biochemical and pharmaceutical research. While extensively studied, specific salt forms of adenine, such as adenine hydriodide, are less commonly documented. This technical guide provides a comprehensive overview of adenine hydriodide, including its chemical identity, molecular structure, and relevant physicochemical properties. Due to the limited availability of data specific to adenine hydriodide, this guide extrapolates information from adenine and its other salts, particularly adenine hydrochloride, to provide a thorough resource for laboratory and development use. The user's initial query for "adenine dihydroiodide" has been interpreted as referring to adenine hydriodide (Adenine·HI), as the former is not a standard chemical nomenclature.
Molecular Structure and Identification
Adenine hydriodide is the salt formed from the purine base adenine and hydroiodic acid.
CAS Number: 73663-96-4 Molecular Formula: C₅H₅N₅·HI
The molecular structure consists of the protonated adenine cation and the iodide anion. The protonation typically occurs at one of the nitrogen atoms in the purine ring, enhancing its solubility in aqueous solutions.
Physicochemical Properties
Quantitative data for adenine hydriodide is not widely available. The following table summarizes the known properties of adenine, which are foundational to understanding the characteristics of its salts.
| Property | Value |
| Molecular Weight | 135.13 g/mol (Adenine) |
| Melting Point | 360-365 °C (decomposes)[1][2][3] |
| Solubility in Water | 0.103 g/100 mL at 25 °C (Adenine)[3]; Soluble in boiling water[1]; Salts are generally more water-soluble. |
| Solubility in Organic Solvents | Sparingly soluble in ethanol[1]; Insoluble in ether and chloroform[1]; Soluble in DMSO and DMF[4]. |
| pKa | 4.15 (secondary), 9.80 (primary)[3] |
| Appearance | White to light yellow crystalline powder (Adenine)[3][4] |
Experimental Protocols
Synthesis of Adenine Salts (General Protocol)
Objective: To synthesize an adenine salt (e.g., adenine hydriodide) from adenine.
Materials:
-
Adenine
-
Hydroiodic acid (HI) (or other corresponding acid)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution: Suspend adenine in deionized water in a reaction vessel.
-
Acidification: Slowly add a stoichiometric amount of hydroiodic acid to the adenine suspension while stirring continuously. The amount of acid can be adjusted to achieve the desired salt form (mono- or di-salt, though monohydriodide is more common).
-
Heating: Gently heat the mixture to facilitate the dissolution of adenine and the reaction with the acid. The temperature should be controlled to avoid decomposition.
-
pH Adjustment: Monitor the pH of the solution to ensure the reaction has gone to completion. For a monohydriodide salt, the pH will be acidic.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the adenine hydriodide salt.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.
Note: This is a generalized protocol and may require optimization for specific applications and desired purity.
Logical Workflow for Adenine Salt Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of adenine salts.
Caption: Generalized workflow for adenine salt synthesis.
Applications in Research and Drug Development
Adenine and its derivatives are crucial in numerous biochemical processes and have significant applications in drug development.
-
Antiviral Agents: Adenine analogues are a cornerstone of antiviral therapy. By mimicking the natural nucleoside, they can be incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication.
-
Cancer Chemotherapy: Certain adenine derivatives act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells.
-
Cardiovascular Applications: Adenosine, a nucleoside formed from adenine and ribose, is used clinically to treat supraventricular tachycardia due to its ability to cause transient heart block in the AV node.[5]
-
Metabolic Research: As a key component of ATP, NAD, and FAD, adenine is fundamental to studying cellular metabolism and energy transfer pathways.[6]
The hydriodide salt of adenine can be a useful starting material for the synthesis of various adenine derivatives, offering potential advantages in terms of solubility and reactivity in specific organic solvents.
Conclusion
Adenine hydriodide, while not as extensively documented as adenine itself, represents an important salt form for researchers and drug development professionals. Understanding its properties, largely inferred from adenine and its other salts, is crucial for its effective use in synthesis and biological studies. The provided technical information and generalized protocols aim to equip scientists with the foundational knowledge required to work with this compound. Further research into the specific properties and applications of adenine hydriodide is warranted to fully explore its potential in the fields of medicinal chemistry and molecular biology.
References
Lack of Publicly Available Data on the Solubility of Adenine Dihydroiodide
A comprehensive search of scientific literature, patents, and technical datasheets has revealed no specific quantitative data on the solubility of adenine dihydroiodide in any solvent. This suggests that this particular salt of adenine may not be commonly synthesized, studied, or commercially available. The reasons for this could include challenges in its synthesis, instability of the compound, or a lack of specific applications that would necessitate such research.
While direct data for this compound is unavailable, valuable insights can be gleaned from the known solubility of adenine and its other salts, such as adenine hydrochloride and adenine sulfate. This information provides a foundational understanding of how the solubility of adenine, a sparingly soluble base, is enhanced by its conversion to a salt.
For researchers interested in the potential properties of this compound, this guide provides a summary of the available solubility data for adenine and its common salts, along with a general experimental protocol for determining solubility.
Solubility of Adenine and its Common Salts
Adenine itself has low solubility in water and many organic solvents. However, its basic nature allows it to react with acids to form salts, which are generally more soluble in aqueous solutions.
| Compound | Solvent | Temperature (°C) | Solubility |
| Adenine | Cold Water | Room Temperature | 1 part in ~2000 parts |
| Adenine | Boiling Water | 100 | 1 part in 40 parts |
| Adenine | Hot Alcohol | Not Specified | Slightly soluble |
| Adenine | Chloroform | Not Specified | Insoluble |
| Adenine | Ether | Not Specified | Insoluble |
| Adenine | 1 M Hydrochloric Acid | Not Specified | 20 mg/mL |
| Adenine Hydrochloride | Water | Not Specified | Water-soluble |
| Adenine Sulfate | 0.5 M Hydrochloric Acid | Not Specified | Soluble |
Note: The data presented is compiled from various sources and should be used for reference purposes. Precise solubility values can vary based on experimental conditions.
Experimental Protocol for Solubility Determination
For researchers who may synthesize this compound and wish to determine its solubility, a common and reliable method is the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (or the compound of interest)
-
Selected solvents of high purity
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
If necessary, centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.
-
Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or other appropriate analytical method to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow and Influencing Factors
To aid in the understanding of the experimental process and the factors that govern solubility, the following diagrams are provided.
Caption: A general workflow for the experimental determination of solubility using the isothermal shake-flask method.
No Crystallographic Data Currently Available for Adenine Dihydroiodide
A comprehensive search of available scientific literature and crystallographic databases has revealed no published data on the crystal structure of adenine dihydroiodide. Despite extensive investigation into experimental and computational chemistry resources, including the Cambridge Crystallographic Data Centre (CCDC), no specific information regarding the synthesis, crystallization, or structural determination of this compound could be located.
The scientific community has extensively studied the crystal structures of adenine and its various salts, including adenine hydrochloride and adenine dihydrochloride. This body of research provides valuable insights into the protonation sites, hydrogen bonding patterns, and crystal packing of the adenine molecule. However, the specific dihydroiodide salt requested does not appear to have been characterized.
For researchers, scientists, and drug development professionals interested in the structural chemistry of protonated adenine, a detailed examination of closely related and well-documented structures is recommended. Adenine dihydrochloride serves as a pertinent alternative for which crystallographic data is available. Studying the structure of adenine dihydrochloride can offer analogous insights into the molecular conformation, intermolecular interactions, and supramolecular assembly that might be anticipated in other di-protonated adenine salts.
Suggested Alternative for Study: Adenine Dihydrochloride
For those requiring a detailed technical guide on a di-protonated adenine crystal structure, we can provide a comprehensive whitepaper on adenine dihydrochloride . This would include:
-
Crystallographic Data: A summary of unit cell parameters, space group, bond lengths, bond angles, and torsion angles in structured tables.
-
Experimental Protocols: Detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of adenine dihydrochloride.
-
Structural Visualization: Generation of Graphviz diagrams to illustrate the molecular structure, hydrogen bonding network, and crystal packing of adenine dihydrochloride, adhering to the specified visualization requirements.
Should you wish to proceed with a report on this alternative compound, please indicate your interest.
Purity and Stability of Commercially Available Adenine Dihydroiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purity and stability of commercially available adenine dihydroiodide. Due to the limited availability of direct public data on this compound, this document extrapolates information from related compounds, such as adenine and ethylenediamine dihydroiodide, to offer a comprehensive overview for researchers, scientists, and professionals in drug development. The methodologies and potential challenges in handling and analyzing this compound are also detailed.
Commercial Availability and Typical Purity
This compound is a salt of adenine, a fundamental component of nucleic acids and a key molecule in various biochemical pathways. While not as commonly cited as adenine itself, it is available from several chemical suppliers. The purity of the commercially available product is crucial for experimental reproducibility and for applications in drug development where impurities can lead to unforeseen side effects or altered efficacy.
Based on supplier technical data for related compounds, the purity of commercially available this compound is typically high, often exceeding 98%. However, the actual purity can be influenced by the manufacturing process, purification methods, and storage conditions.
Table 1: Summary of Typical Purity and Impurity Profile of Commercially Available this compound (Extrapolated Data)
| Parameter | Typical Specification | Common Impurities | Notes |
| Purity (Assay) | >98% (by titration or HPLC) | Related purines (e.g., guanine, hypoxanthine), residual solvents, inorganic salts | The specific impurity profile may vary between suppliers. |
| Appearance | White to off-white crystalline powder | Discoloration may indicate degradation. | Visual inspection is a preliminary but important quality check. |
| Solubility | Soluble in water | Incomplete dissolution may suggest the presence of insoluble impurities. | Solubility characteristics should be confirmed for the specific lot. |
Stability and Storage Considerations
This compound is expected to be stable under proper storage conditions. However, it is likely sensitive to light, air, and moisture. Exposure to these elements can lead to degradation, potentially forming adenine and hydriodic acid, which can further decompose.
Table 2: Stability and Recommended Storage Conditions for this compound
| Condition | Recommendation | Potential Degradation Products |
| Temperature | Store at room temperature (10-30°C). | Accelerated degradation at elevated temperatures. |
| Light | Store in a light-resistant container. | Photodegradation. |
| Moisture | Store in a tightly sealed container in a dry place. Hygroscopic. | Hydrolysis to adenine and hydriodic acid. |
| Air | Handle and store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage. | Oxidation. |
Experimental Protocols for Purity and Stability Assessment
To ensure the quality of this compound for research and drug development, it is essential to perform in-house analysis. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used method for the separation and quantification of adenine and its derivatives.[1]
Objective: To determine the purity of this compound and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic (for buffer preparation)
-
Phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M potassium phosphate buffer (KH2PO4) and adjust the pH to 6.0 with phosphoric acid. The mobile phase will be a gradient of this buffer and acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 37°C[1]
-
Detection wavelength: 260 nm
-
Gradient: A typical gradient could be 0-100% acetonitrile over 20 minutes.
-
-
Analysis: Inject the standards and the sample. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks. Impurities can be identified by comparing their retention times to those of known potential impurities.
Stability Indicating Method Development
A stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.
Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.
Procedure:
-
Forced Degradation Studies: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Development: Develop an HPLC method (as described in 3.1) that can separate the main peak (this compound) from all the degradation product peaks. This may involve optimizing the mobile phase composition, pH, gradient, and column type.
-
Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Biological Context
Adenine is a central molecule in biochemistry, being a key component of ATP, NAD, and FAD. These molecules are integral to numerous cellular processes, including energy metabolism and signal transduction. The degradation of adenine nucleotides is a critical process in cellular homeostasis.[2]
Visualizations
Experimental Workflow for Purity and Stability Assessment
The following diagram illustrates a typical workflow for assessing the purity and stability of a commercially available compound like this compound.
Adenine Degradation Pathway
The following diagram illustrates a simplified pathway for the degradation of adenine nucleotides.
Conclusion
While specific data for this compound is scarce, by extrapolating from related compounds and employing robust analytical methodologies, researchers can confidently assess the purity and stability of their materials. The experimental protocols and workflows provided in this guide offer a framework for ensuring the quality and reliability of this compound in scientific research and drug development. It is imperative for researchers to conduct their own quality control to ensure the integrity of their experiments.
References
A Technical Guide to the Potential Applications of Adenine Dihydroiodide in Organic Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine, a fundamental component of nucleic acids and vital coenzymes, possesses a rich chemistry that extends into the realm of organic synthesis.[1][2] This technical guide explores the prospective applications of a lesser-known derivative, Adenine Dihydroiodide, in organic chemistry. While specific literature on this salt is scarce, its constituent parts—the doubly protonated adenine dication and the iodide anion—suggest a range of potential uses as a catalyst and reagent. This document outlines these possibilities, providing hypothetical experimental designs and data to stimulate further research and development in the application of adenine-based compounds in synthetic organic chemistry.
Introduction: The Chemical Nature of this compound
Adenine is a purine nucleobase integral to the structure of DNA and RNA and is a key component of energy-transfer molecules like adenosine triphosphate (ATP).[2][3] Its structure features multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, as well as sites for protonation.
This compound is the salt formed from the reaction of adenine with two equivalents of hydroiodic acid. This results in the protonation of two of the nitrogen atoms on the adenine ring, creating a dicationic species, which is then ionically bonded to two iodide anions. The potential utility of this compound in organic synthesis can be inferred from the distinct chemical properties of its cationic and anionic components.
Potential Reactive Moieties of this compound:
-
Protonated Adenine Dication: A potential Brønsted acid and hydrogen-bond donor catalyst.
-
Iodide Anion: A well-known nucleophile and a precursor to molecular iodine for electrophilic additions.
This guide will delve into the hypothetical applications of this compound, leveraging the known reactivity of protonated heterocycles and iodide salts in organic transformations.
Potential as a Brønsted Acid Catalyst
The protonated purine ring of this compound presents an acidic character, making it a candidate for a recoverable, heterocyclic Brønsted acid catalyst. This could be particularly useful in reactions that are sensitive to strong, non-recoverable mineral acids.
Hypothetical Application: Esterification
One of the most fundamental acid-catalyzed reactions is the Fischer esterification. This compound could potentially catalyze the esterification of carboxylic acids with alcohols. The adenine dication could activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.
Table 1: Hypothetical Data on the Effect of this compound Loading on the Yield of Ethyl Acetate
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 65 |
| 2 | 2.5 | 12 | 82 |
| 3 | 5 | 12 | 91 |
| 4 | 10 | 12 | 93 |
| 5 | 5 | 6 | 75 |
This data is illustrative and intended to guide potential experimental design.
Detailed Experimental Protocol: Catalytic Esterification
Objective: To synthesize ethyl acetate from acetic acid and ethanol using this compound as a catalyst.
Materials:
-
Glacial Acetic Acid (1.0 eq)
-
Anhydrous Ethanol (3.0 eq)
-
This compound (5 mol%)
-
Dean-Stark Apparatus
-
Toluene (as solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glacial acetic acid (0.1 mol, 6.0 g) and toluene (40 mL).
-
Add anhydrous ethanol (0.3 mol, 13.8 g) to the flask.
-
Add this compound (0.005 mol, 1.96 g).
-
The reaction mixture is heated to reflux, and water is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield ethyl acetate.
Diagram 1: Proposed Catalytic Cycle for Esterification
Caption: Proposed catalytic cycle for esterification.
Potential Role in Halogenation Reactions
The iodide anion from this compound can serve as a nucleophilic source of iodine or be oxidized to molecular iodine (I₂) for use in electrophilic iodination reactions. This dual potential makes it a versatile reagent for introducing iodine into organic molecules.
Hypothetical Application: α-Iodination of Ketones
The in-situ generation of I₂ from this compound in the presence of an oxidizing agent could provide a convenient method for the α-iodination of ketones. The protonated adenine may also play a role in catalyzing the enolization of the ketone.
Table 2: Hypothetical Substrate Scope for the α-Iodination of Ketones
| Entry | Ketone | Oxidant | Yield of α-Iodoketone (%) |
| 1 | Acetophenone | H₂O₂ | 88 |
| 2 | Propiophenone | Oxone® | 85 |
| 3 | Cyclohexanone | H₂O₂ | 92 |
| 4 | 4'-Methoxyacetophenone | H₂O₂ | 95 |
| 5 | 4'-Nitroacetophenone | Oxone® | 75 |
This data is illustrative and intended to guide potential experimental design.
Detailed Experimental Protocol: α-Iodination of Acetophenone
Objective: To synthesize α-iodoacetophenone from acetophenone using this compound and hydrogen peroxide.
Materials:
-
Acetophenone (1.0 eq)
-
This compound (1.2 eq)
-
30% Hydrogen Peroxide (H₂O₂) (1.5 eq)
-
Methanol (as solvent)
-
Sodium Thiosulfate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 50 mL round-bottom flask, dissolve acetophenone (10 mmol, 1.20 g) and this compound (12 mmol, 4.7 g) in methanol (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (15 mmol, 1.7 g) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution (15 mL) to remove any unreacted iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Diagram 2: Experimental Workflow for α-Iodination
Caption: Experimental workflow for α-iodination.
Potential in Nucleophilic Substitution and Polymer Chemistry
Finkelstein-Type Reactions
The iodide anion is an excellent nucleophile and can participate in Finkelstein-type reactions, converting alkyl chlorides or bromides to the corresponding alkyl iodides. The use of this compound could offer advantages in terms of solubility in specific solvent systems compared to traditional alkali metal iodides.
Ring-Opening Polymerization
Adenine itself has been investigated as an organocatalyst for the ring-opening polymerization of lactide.[4] It is plausible that this compound could also initiate or catalyze such polymerizations, potentially through a mechanism involving hydrogen bonding to activate the monomer. The acidic nature of the protonated adenine might influence the polymerization kinetics and the properties of the resulting polymer.
Diagram 3: Logical Relationships of this compound Reactivity
Caption: Logical relationships of reactivity.
Conclusion and Future Outlook
While this compound remains a largely unexplored compound in the field of organic synthesis, a theoretical examination of its structure suggests a wealth of potential applications. As a bifunctional reagent, it offers the possibility of acting as a Brønsted acid catalyst, a source of nucleophilic iodide, and a precursor for electrophilic iodination. The hypothetical frameworks and protocols presented in this guide are intended to serve as a foundation for future experimental investigation. Further research is warranted to validate these potential applications and to explore the full extent of the synthetic utility of this compound and other related adenine salts. Such studies could unveil novel, efficient, and potentially green methodologies for a variety of important organic transformations.
References
- 1. Applications of catalytic systems containing DNA nucleobases (adenine, cytosine, guanine, and thymine) in organic reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07996E [pubs.rsc.org]
- 2. Adenine - Wikipedia [en.wikipedia.org]
- 3. Adenine: Biosynthesis, production and function_Chemicalbook [chemicalbook.com]
- 4. Adenine as an organocatalyst for the ring-opening polymerization of lactide: scope, mechanism and access to adenine-functionalized polylactide - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00061D [pubs.rsc.org]
An In-depth Technical Guide on the Thermogravimetric Analysis of Adenine Dihydroiodide
Introduction
Adenine, a fundamental component of nucleic acids and various coenzymes, forms salts with acids, such as hydroiodic acid, to produce adenine dihydroiodide. The thermal stability of such compounds is a critical parameter in the fields of pharmaceutical development and materials science, influencing storage, formulation, and processing. Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition characteristics of materials.[1][2] This guide provides a comprehensive overview of the theoretical thermogravimetric analysis of this compound.
Theoretical Thermal Decomposition of this compound
Based on the thermal behavior of other purine derivatives and halogenated organic compounds, the decomposition of this compound is likely to proceed in a multi-step process. The initial weight loss would likely correspond to the loss of the two molecules of hydrogen iodide, followed by the decomposition of the adenine base itself. The strength of the hydrogen halide bond decreases down the group (HF > HCl > HBr > HI), suggesting that hydrogen iodide would be the most readily lost upon heating.[3]
Quantitative Data Summary (Hypothetical)
The following table summarizes the hypothetical quantitative data that could be expected from a TGA experiment on this compound. These values are projected based on the analysis of similar compounds and are for illustrative purposes. Actual experimental results may vary.
| Parameter | Expected Value/Range | Description |
| Onset Decomposition Temperature (Tonset) | 150 - 250 °C | The temperature at which the initial significant weight loss begins, likely corresponding to the loss of HI. |
| Weight Loss (Step 1) | ~65-70% | Corresponds to the theoretical mass percentage of two HI molecules in this compound. |
| Peak Decomposition Temperature (Tpeak) - Step 1 | 200 - 300 °C | The temperature of the maximum rate of weight loss for the initial decomposition step. |
| Weight Loss (Step 2) | ~30-35% | Corresponds to the decomposition of the remaining adenine molecule. |
| Peak Decomposition Temperature (Tpeak) - Step 2 | > 300 °C | The temperature of the maximum rate of weight loss for the decomposition of the adenine ring. |
| Residual Mass @ 600 °C | < 5% | The amount of material remaining at the end of the analysis, likely a carbonaceous residue. |
Detailed Experimental Protocol
This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required. The instrument should have a programmable temperature controller and the ability to maintain a controlled atmosphere.
4.2. Sample Preparation
-
Ensure the this compound sample is in a fine powder form to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Record the exact initial mass of the sample.
4.3. TGA Parameters
-
Temperature Range: 25°C to 600°C.
-
Heating Rate: 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for better resolution of decomposition steps.
-
Atmosphere: Inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Crucible: Open alumina or platinum crucible.
4.4. Data Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (peaks in the DTG curve), the percentage weight loss for each step, and the final residual mass.
Mandatory Visualizations
5.1. Experimental Workflow
The following diagram illustrates the logical workflow for the thermogravimetric analysis of this compound.
Caption: Experimental workflow for TGA of this compound.
5.2. Postulated Thermal Decomposition Pathway
This diagram illustrates the postulated two-step thermal decomposition pathway of this compound.
Caption: Postulated thermal decomposition of this compound.
Conclusion
While direct experimental TGA data for this compound is currently unavailable, this guide provides a robust theoretical framework for researchers. The proposed experimental protocol offers a starting point for analysis, and the postulated decomposition pathway, based on the known behavior of similar compounds, can guide the interpretation of initial findings. Further empirical studies are necessary to validate and refine the thermal profile of this compound.
References
A Technical Guide to the Spectroscopic Profile of Adenine Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for adenine, which serves as a foundational reference for understanding the characteristics of adenine dihydroiodide. Due to the limited availability of direct spectroscopic data for this compound in the public domain, this document focuses on the well-documented spectroscopic properties of adenine. The influence of dihydroiodide protonation on the spectral features is discussed based on established chemical principles.
Introduction to Adenine and its Dihydroiodide Salt
Adenine is a purine nucleobase, a fundamental component of nucleic acids (DNA and RNA) and energy-rich compounds like adenosine triphosphate (ATP)[1][2]. Its ability to form various salts, such as this compound, makes it a subject of interest in medicinal chemistry and drug development for its potential therapeutic applications. Spectroscopic analysis is crucial for the structural elucidation and characterization of such compounds.
Spectroscopic Data of Adenine
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for adenine. It is important to note that the presence of two iodide ions and the resulting protonation in this compound will influence these spectral signatures. The expected changes are discussed in each section.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their electronic environment.
Expected Influence of Dihydroiodide: Protonation of the adenine ring at two sites (likely N1 and N7 or N3) to form the dihydroiodide salt will lead to significant downfield shifts of the adjacent proton and carbon signals due to the increased positive charge and deshielding effects.
Table 1: ¹H NMR Chemical Shifts of Adenine
| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in D₂O |
| H2 | 8.13 | 8.14 |
| H8 | 8.14 | 8.24 |
| NH₂ | 7.15 | - |
Data sourced from various spectral databases.
Table 2: ¹³C NMR Chemical Shifts of Adenine
| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ [3] | Chemical Shift (δ, ppm) in D₂O [4] |
| C2 | 152.4 | 153.1 |
| C4 | 148.8 | 150.8 |
| C5 | 118.8 | 120.5 |
| C6 | 156.1 | 157.9 |
| C8 | 141.0 | 142.7 |
Data sourced from various spectral databases.[3][4][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Influence of Dihydroiodide: Protonation will lead to the appearance of new N-H stretching and bending vibrations. The positions of the existing C=N, C=C, and N-H bands are also expected to shift due to changes in bond strengths and electronic distribution upon protonation.
Table 3: Key IR Absorption Bands of Adenine
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3295 | N-H stretch (NH₂) |
| 3115 | N-H stretch (imidazole ring) |
| 1672 | C=N stretch, NH₂ scissoring |
| 1605 | C=C stretch (pyrimidine ring) |
| 1568 | C=C stretch (imidazole ring) |
| 1418 | C-N stretch |
| 1334 | C-N stretch[7] |
| 1246 | C-N stretch[7] |
Data is a compilation from various sources and represents typical values.[1][7][8][9][10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic systems like adenine, the absorption maxima (λ_max) are characteristic.
Expected Influence of Dihydroiodide: Protonation of the adenine ring will alter the electronic structure, which is expected to cause a shift in the absorption maxima. The exact nature of the shift (bathochromic or hypsochromic) will depend on the specific sites of protonation.
Table 4: UV-Vis Absorption of Adenine
| Solvent | pH | λ_max (nm) |
| Water | 7.0 | 260[11] |
| 0.1 M HCl | 1.0 | 263 |
| 0.1 M NaOH | 13.0 | 269 |
The λ_max of purine derivatives can be influenced by the solvent and pH.[11][12][13][14][15]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These can be adapted for the analysis of this compound.
NMR Spectroscopy
IR Spectroscopy (KBr Pellet Method)
UV-Vis Spectroscopy
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical progression from data acquisition to structural elucidation.
Conclusion
The spectroscopic data of adenine provides a critical baseline for the characterization of its derivatives, including this compound. While direct data for the dihydroiodide salt is sparse, the principles of spectroscopy allow for informed predictions of the spectral changes that would occur upon protonation. This guide serves as a valuable resource for researchers by consolidating the known spectral properties of adenine and providing standardized protocols for its analysis. Further experimental work is necessary to fully characterize the spectroscopic profile of this compound.
References
- 1. mbp.science.ru.nl [mbp.science.ru.nl]
- 2. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, DMSO-d6, experimental) (HMDB0000034) [hmdb.ca]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000034) [hmdb.ca]
- 5. bmrb.io [bmrb.io]
- 6. Adenine(73-24-5) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adenine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ibna.ro [ibna.ro]
- 13. When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Adenine Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine, a fundamental component of nucleic acids and a key player in cellular metabolism, has a rich history of discovery and chemical exploration. This technical guide provides an in-depth examination of the discovery and history of adenine and its salts, tailored for researchers, scientists, and drug development professionals. It delves into the initial isolation by Albrecht Kossel, the pioneering work on its abiotic synthesis by Juan Oró, and the subsequent characterization of its various salt forms. This document presents a compilation of quantitative data, detailed experimental methodologies derived from historical and modern sources, and visualizations of key biological pathways involving adenine.
Introduction
Adenine (6-aminopurine) is a purine nucleobase that plays a central role in molecular biology and biochemistry. It is a constituent of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where it pairs with thymine and uracil, respectively, forming the basis of the genetic code.[1] Beyond its role in heredity, adenine is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell, and coenzymes such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration. The formation of adenine salts is crucial for its solubility, stability, and utility in various research and pharmaceutical applications. This guide explores the historical journey of adenine's discovery and the scientific investigation of its salts.
The Discovery of Adenine: Albrecht Kossel and the "Nuclein"
The story of adenine's discovery begins with the work of the German biochemist Albrecht Kossel (1853-1927). In the late 19th century, Kossel undertook the challenge of analyzing a substance first isolated from the nuclei of white blood cells by Friedrich Miescher in 1869, which Miescher had termed "nuclein".[2][3] Kossel's meticulous work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1910, led to the identification of the constituent components of nucleic acids.[4][5]
In 1885, Kossel reported the isolation of a new nitrogenous base from the hydrolysis of "nuclein" obtained from beef pancreas. He named this substance "adenine," derived from the Greek word "aden," meaning gland, in reference to its source.[6]
Experimental Protocol: Kossel's Isolation of Adenine (General Methodology)
Objective: To isolate and identify the nitrogenous bases from "nuclein."
Materials:
-
Beef pancreas (as a source of "nuclein")
-
Dilute sulfuric acid (for hydrolysis)
-
Silver nitrate solution
-
Ammonia solution
-
Picric acid solution
Procedure:
-
Extraction of Nuclein: The initial step would have involved the extraction and purification of "nuclein" from the cellular nuclei of the beef pancreas, following and refining the methods of his predecessor, Friedrich Miescher.
-
Acid Hydrolysis: The purified nuclein was subjected to hydrolysis by heating with dilute sulfuric acid. This process breaks the phosphodiester bonds of the nucleic acids and the N-glycosidic bonds linking the nucleobases to the sugar backbone.
-
Precipitation of Purine Bases: After hydrolysis, the purine bases (adenine and guanine) were precipitated from the solution. Kossel utilized the differential solubility of the silver salts of the purine bases. By adding a silver nitrate solution, he could selectively precipitate the purines.
-
Separation of Adenine and Guanine: The precipitated silver salts of adenine and guanine were then separated. This was likely achieved by fractional crystallization or by taking advantage of the different solubilities of their salts in various solvents.
-
Isolation and Crystallization of Adenine: The adenine fraction was then treated to remove the silver, likely by using hydrogen sulfide to precipitate silver sulfide. The resulting solution containing adenine was then concentrated and cooled to induce crystallization.
-
Formation of Adenine Picrate for Characterization: To further purify and characterize the isolated adenine, Kossel would have prepared a picrate salt. The formation of a crystalline picrate with a specific melting point was a common method for identifying and confirming the purity of organic bases at the time.
This pioneering work laid the foundation for understanding the chemical nature of the building blocks of life.
The Abiotic Synthesis of Adenine: Juan Oró's Landmark Experiment
For a considerable time, the origin of life's fundamental molecules remained a profound mystery. In 1960, the Spanish-American biochemist Juan Oró (1923-2004) conducted a groundbreaking experiment that demonstrated the abiotic synthesis of adenine from simple precursors under conditions believed to be present on primitive Earth.[8][9]
Oró's experiment showed that adenine could be formed from the polymerization of ammonium cyanide in an aqueous solution.[8] This discovery provided strong evidence for the theory of chemical evolution, suggesting that the building blocks of life could have arisen from non-biological processes on the early Earth.
Experimental Protocol: Oró's Synthesis of Adenine from Ammonium Cyanide (General Methodology)
Objective: To demonstrate the abiotic synthesis of adenine from simple precursors.
Materials:
-
Ammonium cyanide (or hydrogen cyanide and ammonia)
-
Water
-
Heating apparatus (e.g., sealed glass tubes, reflux condenser)
-
Chromatography system (for separation and identification)
Procedure:
-
Preparation of the Reaction Mixture: A concentrated aqueous solution of ammonium cyanide (or a solution of hydrogen cyanide in aqueous ammonia) was prepared. The concentrations used in Oró's experiments were typically in the molar range.
-
Heating the Reaction Mixture: The solution was heated in a sealed vessel to prevent the escape of volatile components. The reaction was typically carried out at temperatures ranging from 70°C to 100°C for a period of several days to weeks.
-
Formation of a Complex Mixture: During the heating process, a complex mixture of products was formed, including a dark, insoluble polymer and a reddish-brown supernatant.
-
Isolation of Adenine: The primary challenge was to isolate and identify adenine from this complex mixture. Oró employed paper chromatography to separate the components of the supernatant.
-
Identification of Adenine: The separated components were then identified by comparing their chromatographic behavior (Rf values) and UV absorption spectra to those of authentic adenine standards. The formation of adenine was further confirmed by co-chromatography with a known sample of adenine.
This elegant experiment demonstrated that a key molecule of life could be formed through simple chemical reactions, providing a plausible pathway for the emergence of prebiotic chemistry.
Physicochemical Properties of Adenine and its Salts
The formation of salts is a common and effective method to modify the physicochemical properties of organic molecules, particularly their solubility and stability. Adenine, being a basic compound, readily forms salts with various acids. The most common salts used in research and pharmaceutical applications include the hydrochloride, sulfate, nitrate, and phosphate salts.
Data Presentation: Quantitative Properties of Adenine and its Salts
The following table summarizes key quantitative data for adenine and some of its common salts. It is important to note that values can vary slightly depending on the experimental conditions and the hydration state of the salt.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |
| Adenine | C₅H₅N₅ | 135.13 | 360-365 (decomposes)[4] | 1 g / 2000 mL (cold); 1 g / 40 mL (boiling)[10] |
| Adenine Hydrochloride | C₅H₅N₅·HCl | 171.59 | ~285 (decomposes) | 1 g / 42 mL[10] |
| Adenine Sulfate | (C₅H₅N₅)₂·H₂SO₄ | 368.33 | ~285 (decomposes) | 0.4 g / 100 mL[11] |
| Adenine Nitrate | C₅H₅N₅·HNO₃ | 198.14 | Decomposes | Soluble |
| Adenine Phosphate | C₅H₅N₅·H₃PO₄ | 233.12 | 261-263 (decomposes) | Slightly soluble in cold water, soluble in boiling water |
Adenine in Biological Signaling Pathways
Adenine is at the core of several critical biological signaling pathways, primarily through its incorporation into adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD⁺), and flavin adenine dinucleotide (FAD).
De Novo Purine Biosynthesis
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that builds the purine ring from simple precursors. The pathway culminates in the synthesis of inosine monophosphate (IMP), which is the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Caption: De Novo Purine Biosynthesis Pathway.
ATP as a Signaling Molecule
Beyond its role in energy metabolism, ATP is a key extracellular signaling molecule. It is released from cells and binds to purinergic receptors on the surface of other cells, initiating a variety of physiological responses.
Caption: Extracellular ATP Signaling Pathway.
Role of NAD⁺ and FAD in the Electron Transport Chain
NAD⁺ and FAD are essential coenzymes that act as electron carriers in cellular respiration. They accept electrons from metabolic intermediates and donate them to the electron transport chain, driving the synthesis of ATP.
Caption: Role of NAD⁺ and FAD in the Electron Transport Chain.
Conclusion
The journey from the initial isolation of adenine from biological material to the understanding of its central role in genetics and metabolism is a testament to the progress of biochemical science. The work of pioneers like Albrecht Kossel and Juan Oró has provided a profound understanding of this vital molecule. The study of adenine salts continues to be of great importance, enabling researchers to manipulate and utilize this fundamental building block in a wide range of scientific and therapeutic applications. This guide has provided a comprehensive overview of the history, properties, and biological significance of adenine and its salts, offering a valuable resource for professionals in the fields of research, science, and drug development.
References
- 1. Adenine - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. [PDF] Discovering DNA: Friedrich Miescher and the early years of nucleic acid research | Semantic Scholar [semanticscholar.org]
- 4. Albrecht Kossel - Wikipedia [en.wikipedia.org]
- 5. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]
- 6. Celebrating an unsung hero of genomics: how Albrecht Kossel saved bioinformatics from a world of hurt — ACGT [acgt.me]
- 7. anec.org [anec.org]
- 8. pnas.org [pnas.org]
- 9. Synthesis of adenine from ammonium cyanide | Semantic Scholar [semanticscholar.org]
- 10. solubility of adenine - General Lab Techniques [protocol-online.org]
- 11. Adenine Sulfate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Application Note: Synthesis of Adenine Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of adenine dihydroiodide, a salt of the essential nucleobase adenine. The synthesis involves the direct reaction of adenine with hydroiodic acid. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
Adenine is a fundamental component of nucleic acids (DNA and RNA) and plays a crucial role in cellular metabolism as a part of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD). The preparation of its salts, such as this compound, can be important for various applications, including the development of new therapeutic agents, use as a reagent in further chemical synthesis, and for studies requiring modified solubility or crystalline properties of adenine. The basic nitrogen atoms in the purine ring system of adenine allow it to react with acids to form salts. Due to the presence of multiple basic nitrogen atoms, adenine can be protonated to form various salt forms. This protocol details the synthesis of the dihydroiodide salt.
Experimental Protocol
Materials:
-
Adenine (C₅H₅N₅)
-
Hydroiodic acid (HI), 57% in water
-
Ethanol, absolute
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Adenine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.35 g (10 mmol) of adenine in 20 mL of deionized water.
-
Reaction with Hydroiodic Acid: While stirring, slowly add 3.0 mL (approximately 22 mmol) of 57% hydroiodic acid to the adenine suspension at room temperature. A slight molar excess of the acid is used to ensure complete protonation. The suspension is expected to dissolve as the water-soluble this compound salt is formed.
-
Heating and Reaction Completion: Attach a condenser to the flask and heat the solution to 60-70°C for 1 hour with continuous stirring to ensure the reaction goes to completion.
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to facilitate the crystallization of this compound.
-
Isolation of Product: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two 10 mL portions of cold absolute ethanol to remove any unreacted hydroiodic acid and other impurities.
-
Drying: Dry the purified this compound crystals in a vacuum desiccator or a drying oven at a temperature not exceeding 50°C to a constant weight.
Data Presentation
| Parameter | Value | Reference/Note |
| Reactants | ||
| Adenine (C₅H₅N₅) Molecular Weight | 135.13 g/mol | Calculated |
| Hydroiodic Acid (HI) Molecular Weight | 127.91 g/mol | Calculated |
| Stoichiometry | ||
| Adenine | 1 equivalent | |
| Hydroiodic Acid | ~2.2 equivalents | To ensure diprotonation |
| Product | ||
| This compound (C₅H₅N₅·2HI) Molecular Weight | 391.95 g/mol | Calculated |
| Reaction Conditions | ||
| Solvent | Deionized Water | |
| Reaction Temperature | 60-70°C | |
| Reaction Time | 1 hour | |
| Yield | ||
| Theoretical Yield | 3.92 g | Based on 10 mmol of Adenine |
| Expected Yield | 85-95% | Estimated based on similar salt formation reactions |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydroiodic acid is a strong, corrosive acid. Handle with extreme care to avoid skin and eye contact.
-
Avoid inhalation of vapors.
Application Notes and Protocols: Adenine Dihydroiodide in Organic Catalysis
A comprehensive review of available scientific literature and chemical databases indicates that there are currently no established or documented applications of adenine dihydroiodide as a catalyst in organic reactions.
While the core request for detailed application notes and protocols for this compound cannot be fulfilled due to the absence of primary research in this specific area, this document provides an overview of the known catalytic applications of adenine and its derivatives to offer a broader context for researchers, scientists, and drug development professionals.
Introduction to Adenine and its Catalytic Potential
Adenine is a purine nucleobase fundamental to all life, forming a key component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP).[1][2][3] Its rich heteroaromatic structure, featuring multiple nitrogen atoms with varying electron densities, provides potential sites for coordination with metals and participation in hydrogen bonding, which are key features of many catalytic systems.[1][2]
While adenine itself is not a classical catalyst in synthetic organic chemistry, its derivatives and metal complexes have shown promise in various catalytic transformations. These applications generally leverage the Lewis basicity of the nitrogen atoms and the ability of the purine scaffold to act as a ligand.
Catalytic Applications of Adenine and its Derivatives
Although no data exists for this compound, related adenine compounds have been explored as catalysts.
Organocatalysis
Adenine has been demonstrated to function as an organocatalyst in polymerization reactions. Specifically, it can act as an initiator and catalyst for the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer with significant biomedical applications.[4] The proposed mechanism involves hydrogen bond catalysis, where the adenine activates the monomer.[4]
Adenine-Based Metal Complexes in Catalysis
A more common catalytic application of adenine involves its use as a ligand in transition metal catalysis. Adenine can coordinate with various metals, and the resulting complexes can catalyze a range of organic reactions.
For instance, palladium complexes incorporating adenine-functionalized ligands have been successfully employed in cross-coupling reactions. One notable example is the use of a mesoporous silica-anchored adenine-palladium complex (SBA-15@adenine-Pd) as a heterogeneous catalyst for the Suzuki coupling of aryl halides with phenylboronic acid.[5]
Table 1: Suzuki Coupling Reaction Catalyzed by SBA-15@adenine-Pd [5]
| Entry | Aryl Halide | Reaction Time (min) | Yield (%) |
| 1 | Iodobenzene | 30 | 98 |
| 2 | Bromobenzene | 60 | 95 |
| 3 | Chlorobenzene | 160 | 83 |
| 4 | 4-Bromoanisole | 45 | 96 |
| 5 | 4-Bromotoluene | 40 | 97 |
Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1 mmol), K2CO3, PEG-400, 110 °C.
The same catalytic system has also been shown to be effective for the synthesis of symmetrical sulfides.[5]
Experimental Protocols (Hypothetical)
As there are no specific protocols for this compound, a generalized, hypothetical protocol for a cross-coupling reaction is provided below for illustrative purposes, based on the documented activity of other adenine-metal complexes.
This is a hypothetical procedure and has not been validated.
Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation: A hypothetical this compound-palladium complex would first need to be synthesized. This might involve reacting this compound with a suitable palladium precursor.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the hypothetical this compound-palladium catalyst (0.01-1 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, dioxane, or DMF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
While no signaling pathways directly involve this compound as a catalyst, a logical workflow for investigating its potential catalytic activity can be conceptualized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The many facets of adenine: coordination, crystal patterns, and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenine: Biosynthesis, production and function_Chemicalbook [chemicalbook.com]
- 4. Adenine as an organocatalyst for the ring-opening polymerization of lactide: scope, mechanism and access to adenine-functionalized polylactide - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00061D [pubs.rsc.org]
- 5. Applications of catalytic systems containing DNA nucleobases (adenine, cytosine, guanine, and thymine) in organic reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07996E [pubs.rsc.org]
Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific application of adenine dihydroiodide in the synthesis of novel compounds is not well-documented in publicly available scientific literature, adenine and its common salts (e.g., hydrochloride and sulfate) are fundamental precursors in the development of a diverse array of novel molecules with significant potential in medicinal chemistry and materials science. The adenine scaffold is a key component of nucleosides, nucleotides, and coenzymes, making it a privileged structure for the design of therapeutic agents and functional materials.
These application notes provide an overview of key synthetic transformations involving adenine, focusing on N-alkylation and N-acylation reactions, which are crucial for the generation of compound libraries for drug discovery and other applications. Detailed experimental protocols for representative reactions are provided, along with data presented in a structured format for clarity.
Application Notes
N-Alkylation of Adenine
N-alkylation is a primary method for modifying the adenine core to synthesize a wide range of derivatives. The regioselectivity of alkylation is a critical aspect, with the N9, N7, N3, and N1 positions being potential sites of reaction. The outcome of the alkylation is influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base.
-
N9-Alkylation: Generally, N9-alkylation is the thermodynamically favored and most common modification, leading to the formation of analogues of biologically important nucleosides. Reactions with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF predominantly yield the N9-substituted product.
-
N7- and N3-Alkylation: N7 and N3 isomers are also accessible, often as minor products in direct alkylation or through specific reaction conditions. For instance, alkylation in neutral or slightly basic media can favor the formation of N3-substituted products.
-
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and stereospecific method for the N9-alkylation of adenine with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[1][2]
N-Acylation of Adenine
N-acylation of the exocyclic amino group (N6) of adenine is a key transformation for creating derivatives with altered electronic and steric properties. The resulting N6-acyladenine derivatives are important intermediates in oligonucleotide synthesis and can also exhibit biological activity themselves.
-
Selective N6-Acylation: Achieving selective acylation at the N6-position without modifying the ring nitrogens can be challenging. One common strategy involves the use of activating agents for the carboxylic acid, such as forming p-nitrophenyl esters, which then readily react with the N6-amino group in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Protecting Group Chemistry: N-acylation is also a fundamental step in protecting the exocyclic amino group of adenine during multi-step syntheses of complex molecules, such as modified nucleosides and oligonucleotides.
Functionalization at Other Positions
-
C8-Position: The C8 position of the purine ring can be functionalized, for example, through bromination to yield 8-bromoadenine. This derivative serves as a versatile intermediate for introducing various substituents at this position via nucleophilic substitution or cross-coupling reactions.
-
C2-Position: Starting from readily available 2-chloroadenine, the C2 position can be modified by nucleophilic substitution with amines, thiols, and other nucleophiles to generate a library of 2-substituted adenine derivatives.
Experimental Protocols
Protocol 1: Regioselective N9-Alkylation of Adenine with an Alkyl Halide
This protocol describes the synthesis of N9-alkylated adenine using an alkyl bromide in the presence of potassium carbonate.
Reaction Scheme:
Figure 1: General workflow for the N9-alkylation of adenine.
Materials:
-
Adenine
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of adenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl bromide (1.1 eq) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove the inorganic salts.
-
Wash the solid residue with a small amount of DMF.
-
Combine the filtrate and washings, and remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Alkylating Agent | Product | Yield (%) | Reference |
| Benzyl bromide | N9-Benzyladenine | 77 | [3] |
| Isopropyl bromide | N9-Isopropyladenine | 77 | [3] |
Protocol 2: N6-Acylation of Adenine to N6-Benzoyladenine
This protocol outlines the synthesis of N6-benzoyladenine, a key intermediate in nucleoside chemistry.
Reaction Scheme:
Figure 2: Synthetic pathway for N6-benzoyladenine.
Materials:
-
Adenine
-
Benzoyl chloride
-
Pyridine, anhydrous
Procedure:
-
Suspend adenine (1.0 eq) in anhydrous pyridine.
-
Cool the suspension in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure N6-benzoyladenine.
Quantitative Data:
| Product | Melting Point (°C) | Yield (%) | Reference |
| N6-Benzoyladenine | 236-238 | >99 (assay) |
Protocol 3: Synthesis of 8-Bromoadenine
This protocol describes the bromination of adenine at the C8 position.
Reaction Scheme:
Figure 3: Bromination of adenine to form 8-bromoadenine.
Materials:
-
Adenine
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium acetate (NaOAc)
Procedure:
-
Dissolve adenine (1.0 eq) in glacial acetic acid.
-
Add sodium acetate (1.5 eq) to the solution.
-
Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the adenine solution with stirring at room temperature.
-
Continue stirring for 2-4 hours. A precipitate will form.
-
Collect the precipitate by filtration and wash it with acetic acid, followed by water, and then ethanol.
-
Dry the product under vacuum to yield 8-bromoadenine.[4]
Quantitative Data:
| Product | Yield (%) | Reference |
| 8-Bromoadenine | 59 | [4] |
Conclusion
Adenine is a versatile and indispensable starting material for the synthesis of a vast number of novel compounds. The protocols outlined above for N-alkylation, N-acylation, and C8-bromination represent fundamental transformations that enable the diversification of the adenine scaffold. These methods are routinely employed in academic and industrial research to generate libraries of compounds for screening in drug discovery programs and for the development of new materials. The regioselectivity of these reactions can be controlled through careful selection of reaction conditions, allowing for the targeted synthesis of specific isomers. Further functionalization of these initial derivatives opens up a rich chemical space for the exploration of new biological activities and material properties.
References
Adenine Dihydroiodide as a Reagent for Iodination Reactions: An Overview of Alternative Methodologies
Initial research indicates that adenine dihydroiodide is not a commonly documented or utilized reagent for iodination reactions in the surveyed chemical literature. While the adenine moiety is a crucial component of various biochemical structures, its application as a dihydroiodide salt for preparative iodination of organic molecules does not appear to be an established method.
This document, therefore, provides a comprehensive overview of well-established and contemporary methods for iodination reactions, targeting researchers, scientists, and drug development professionals. The following sections detail various classes of iodinating agents, their applications, and general protocols, supported by illustrative diagrams.
Electrophilic Aromatic Iodination
The introduction of iodine to an aromatic ring is a fundamental transformation in organic synthesis, often serving as a stepping stone for further functionalization, particularly in cross-coupling reactions. A variety of reagents and methods have been developed for this purpose.
Aromatic iodo compounds are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] The direct iodination of aromatic compounds is a common strategy, though it often requires an activating agent or specific reaction conditions due to the lower reactivity of iodine compared to other halogens.[1][2]
Common Reagents for Electrophilic Aromatic Iodination:
| Reagent System | Substrates | Key Features |
| Iodine (I₂) with an Oxidant | Activated and deactivated arenes | Oxidants like nitric acid, sulfuric acid, or ferric nitrate are used to generate a more electrophilic iodine species.[3] |
| N-Iodosuccinimide (NIS) | Activated arenes, heterocycles | A mild and selective iodinating agent.[4] Its reactivity can be enhanced with acids like trifluoroacetic acid.[1] |
| Potassium Iodide (KI) / Potassium Iodate (KIO₃) | Electron-rich aromatic compounds | An environmentally friendly method that generates the iodinating species in situ in the presence of acid.[1] |
| Iodine Monochloride (ICl) | General aromatic compounds | A more reactive source of electrophilic iodine than I₂. |
| Hypervalent Iodine Reagents | Various aromatic compounds | Can be used for direct iodination, although more commonly used as oxidizing agents.[5][6] |
Experimental Protocol: Iodination of an Activated Aromatic Compound using N-Iodosuccinimide (NIS)
This protocol is a general guideline for the iodination of an electron-rich aromatic substrate, such as anisole, using NIS.
Materials:
-
Anisole (1.0 eq)
-
N-Iodosuccinimide (1.1 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the anisole in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired iodoanisole.
Logical Workflow for Electrophilic Aromatic Iodination
Caption: General workflow for electrophilic aromatic iodination.
Iodination of Alcohols
The conversion of alcohols to alkyl iodides is a common transformation that can be achieved through various methods, often involving nucleophilic substitution.
The replacement of a hydroxyl group with iodine is a key reaction in organic synthesis, providing a route to various functional group interconversions.[7]
Experimental Protocol: Conversion of a Primary Alcohol to an Alkyl Iodide using Phosphorus and Iodine
This protocol describes a classic method for the preparation of alkyl iodides from primary alcohols.
Materials:
-
Primary alcohol (1.0 eq)
-
Red phosphorus (catalytic)
-
Iodine (excess)
-
Apparatus for heating under reflux and distillation
Procedure:
-
Place the primary alcohol and red phosphorus in a round-bottom flask equipped with a reflux condenser.
-
Slowly add iodine crystals to the mixture. An exothermic reaction may occur.
-
Heat the reaction mixture under reflux. The phosphorus reacts with iodine to form phosphorus triiodide (PI₃) in situ, which then reacts with the alcohol.
-
After the reaction is complete (monitored by TLC or GC), distill the crude alkyl iodide from the reaction mixture.
-
Wash the distillate with a dilute solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous calcium chloride and redistill to obtain the pure alkyl iodide.
Signaling Pathway for Alcohol Iodination with P/I₂
Caption: In situ generation of PI₃ for alcohol iodination.
Iodination of Alkenes
The addition of iodine across a double bond in alkenes leads to the formation of vicinal diiodoalkanes. This reaction proceeds through an electrophilic addition mechanism.
Experimental Protocol: Iodination of an Alkene
Materials:
-
Alkene (1.0 eq)
-
Iodine (1.0 eq)
-
Inert solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the alkene in an inert solvent in a round-bottom flask.
-
Slowly add a solution of iodine in the same solvent to the alkene solution.
-
Stir the reaction at room temperature. The disappearance of the purple color of iodine indicates the progress of the reaction.
-
Once the color has faded, the reaction is typically complete.
-
The solvent can be removed under reduced pressure to yield the crude diiodoalkane. Further purification may be necessary depending on the substrate.
Reaction Mechanism for Alkene Iodination
Caption: Mechanism of electrophilic addition of iodine to an alkene.
References
- 1. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoiodine(V) reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Experimental Growth of Adenine Dihydroiodide Crystals
Introduction
Adenine, a fundamental component of nucleic acids, plays a crucial role in various biochemical processes. The synthesis of its various salt forms is of significant interest for studies in crystallography, pharmacology, and materials science. The formation of adenine salts, such as adenine hydrochloride, can alter its physicochemical properties, including solubility and crystal structure.[1][2] This document outlines a proposed experimental setup and protocol for the synthesis and crystallization of a novel compound, Adenine Dihydroiodide, by reacting adenine with hydroiodic acid. The primary crystallization technique detailed is the slow evaporation method, a common and effective technique for growing high-quality single crystals of organic salts.[3][4][5]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and crystallization of this compound.
Materials and Reagents
-
Adenine (C₅H₅N₅)
-
Hydroiodic Acid (HI), 57% in H₂O
-
Deionized Water
-
Ethanol
-
Glass Beaker (50 mL)
-
Magnetic Stirrer and Stir Bar
-
Heating Plate
-
Crystallization Dish or Small Beaker
-
Parafilm
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter Paper
-
Spatula and Weighing Paper
-
Desiccator
Protocol for Synthesis and Crystallization
-
Preparation of the Adenine Solution:
-
Weigh out 1.35 g of adenine (10 mmol) and add it to a 50 mL beaker.
-
Add 20 mL of deionized water to the beaker.
-
Gently heat the suspension to approximately 60-70°C while stirring with a magnetic stirrer to aid in the dissolution of adenine. Adenine is sparingly soluble in cold water, so heating is necessary.
-
-
Synthesis of this compound:
-
While stirring the warm adenine suspension, slowly add 2.9 mL of 57% hydroiodic acid (20 mmol) dropwise. This corresponds to a 1:2 molar ratio of adenine to hydroiodic acid to favor the formation of the dihydroiodide salt.
-
Continue stirring the solution at 60-70°C for 30 minutes to ensure the reaction goes to completion. The solution should become clear as the adenine reacts to form the more soluble salt.
-
Allow the solution to cool to room temperature.
-
-
Crystallization by Slow Evaporation:
-
Transfer the this compound solution to a clean crystallization dish or a small, wide-mouthed beaker.
-
Cover the opening of the dish with parafilm.
-
Using a needle, pierce 2-3 small holes in the parafilm to allow for slow evaporation of the solvent.[3]
-
Place the crystallization dish in a location free from vibrations and significant temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks. Crystal formation should be observed as the solution becomes supersaturated.
-
-
Harvesting and Drying the Crystals:
-
Once well-formed crystals are observed, carefully decant the remaining mother liquor.
-
Collect the crystals by filtration using a Büchner funnel.
-
Gently wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the crystals by placing them in a desiccator under vacuum for several hours.
-
Data Presentation: Proposed Experimental Parameters
The following table summarizes the key quantitative parameters for the proposed synthesis and crystallization of this compound.
| Parameter | Proposed Value | Rationale/Notes |
| Reactants | ||
| Adenine | 1.35 g (10 mmol) | Starting material for the synthesis. |
| Hydroiodic Acid (57%) | 2.9 mL (20 mmol) | Provides a 1:2 molar ratio to form the dihydroiodide salt. |
| Reaction Conditions | ||
| Solvent | Deionized Water | A common solvent for the synthesis of purine salts.[6] |
| Solvent Volume | 20 mL | Sufficient to dissolve the reactants and facilitate the reaction. |
| Reaction Temperature | 60-70°C | To increase the solubility of adenine and promote the reaction. |
| Reaction Time | 30 minutes | To ensure complete formation of the this compound salt. |
| Crystallization | ||
| Method | Slow Evaporation | A widely used and effective method for growing single crystals of organic compounds.[4][5] |
| Crystallization Temp. | Room Temperature | Provides a stable environment for slow crystal growth. |
| Evaporation Control | Parafilm with 2-3 pinholes | To control the rate of solvent evaporation, which is crucial for forming high-quality crystals.[3] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and crystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. OAR@UM: Crystal formation of purine salts to investigate seeding processes [um.edu.mt]
Application Notes and Protocols for Safe Handling and Storage of Adenine Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Adenine dihydroiodide is not a commonly available laboratory chemical, and as such, a specific Safety Data Sheet (SDS) is not readily accessible. The following guidelines have been developed by extrapolating data from its constituent components, adenine and hydroiodic acid. It is imperative to handle this compound with the utmost caution, assuming the combined hazards of a biologically active amine and a strong, corrosive acid.
Introduction
Adenine, a fundamental component of nucleic acids and various coenzymes, can form salts with acids. This compound is the salt formed from the reaction of adenine with two equivalents of hydroiodic acid. Due to the nature of its components, this compound is expected to be a white to off-white or yellowish crystalline solid, potentially hygroscopic and sensitive to light and air. The presence of the iodide and the strong acidic nature of the hydroiodide salt necessitate specific handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification and Safety Precautions
The primary hazards associated with this compound are inferred from adenine and hydroiodic acid.
-
Adenine: While adenine itself is not highly toxic, it is a biologically active molecule. Ingestion of large amounts may be harmful.
-
Hydroiodic Acid: This is a strong, corrosive acid. Contact with skin and eyes can cause severe burns. Inhalation of its vapors can lead to respiratory irritation. Furthermore, hydroiodic acid and iodide salts are sensitive to light and air, and can decompose to release iodine, which is also a hazardous substance.
Summary of Potential Hazards:
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed, based on adenine. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Expected to be corrosive to the skin due to its acidic nature. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Irritation | Expected to cause serious eye damage. | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Dust or aerosols may cause respiratory tract irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Light and Air Sensitivity | Iodide compounds can decompose upon exposure to light and air, releasing iodine. | Store in a tightly sealed, opaque container under an inert atmosphere. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.[1][2][3][4]
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene), a lab coat, and full-length pants. For larger quantities, a chemical-resistant apron or coveralls are recommended. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or if dust/aerosol generation is likely, a respirator with an appropriate cartridge is necessary.[3] |
| Footwear | Closed-toe shoes made of a chemical-resistant material.[3] |
Handling Procedures
Protocol for Handling this compound:
-
Preparation:
-
Ensure a calibrated safety shower and eyewash station are readily accessible.[5]
-
Work in a well-ventilated chemical fume hood.
-
Gather all necessary PPE and handling equipment (spatulas, weighing paper, etc.) before starting.
-
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
Use a micro-spatula for transferring small quantities.
-
If dissolution is required, add the solid slowly to the solvent while stirring. Be aware that dissolving in water will create a strongly acidic solution.
-
-
Spill Management:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution) followed by water.
-
Large Spills: Evacuate the area and follow emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Storage Conditions
Proper storage is critical to maintain the stability and integrity of this compound.[6][7][8]
| Storage Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[6][7] |
| Light | Protect from light by using an amber or opaque container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Container | Keep the container tightly sealed to prevent moisture absorption and degradation.[6][7][8] |
| Incompatible Materials | Store away from strong oxidizing agents, bases, and metals. |
Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.[10]
Experimental Protocols (Hypothetical)
While no specific experimental protocols for this compound were found, a logical workflow for its use would follow standard chemical synthesis and analysis procedures.
Diagram of a General Experimental Workflow:
References
- 1. Hydrothermal stability of adenine under controlled fugacities of N2, CO2 and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine: Biosynthesis, production and function_Chemicalbook [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. apexbt.com [apexbt.com]
- 6. Adenine - Wikipedia [en.wikipedia.org]
- 7. [D] Adenine | C5H5N5 | CID 156612466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adenine Synthesis in a Model Prebiotic Reaction: Connecting Origin of Life Chemistry with Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Adenine-Derived Intermediates in the Preparation of Iodinated Pharmaceutical Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of adenine as a starting material in the synthesis of iodinated purine intermediates, which are valuable precursors for a variety of pharmaceutical compounds, particularly antiviral and anticancer agents. While adenine dihydroiodide is not a commonly isolated or utilized reagent, this document outlines a robust and well-documented synthetic pathway to achieve iodination of the purine core, a critical step in the development of potent drug candidates.
The protocols described herein are based on established principles of purine chemistry and Sandmeyer-type reactions, offering a practical guide for the preparation of key iodinated pharmaceutical intermediates.
Introduction
Adenine, a fundamental component of nucleic acids, serves as a versatile and cost-effective starting material for the synthesis of a wide array of purine analogs with significant therapeutic potential.[1] Modification of the purine scaffold, particularly through halogenation, is a key strategy in medicinal chemistry to modulate the biological activity of these compounds. Iodinated purines, in particular, are valuable intermediates due to the reactivity of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions.
This document details a synthetic strategy for the preparation of 6-iodopurine, a key pharmaceutical intermediate, starting from adenine. The described pathway involves the conversion of adenine to hypoxanthine, followed by chlorination to 6-chloropurine, and subsequent iodination.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of 6-iodopurine from adenine is a multi-step process. Each step is critical for achieving the desired intermediate with acceptable yield and purity.
Caption: Synthetic workflow from Adenine to 6-Iodopurine.
Experimental Protocols
Synthesis of Hypoxanthine from Adenine (Diazotization)
This protocol describes the conversion of adenine to hypoxanthine via a diazotization reaction.
Materials:
-
Adenine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sulfuric acid in water by carefully adding the acid to the water while cooling in an ice bath.
-
Suspend adenine in the cooled sulfuric acid solution with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise to the adenine suspension, maintaining the temperature below 5 °C using the ice bath.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Neutralize the reaction mixture carefully with a suitable base (e.g., ammonium hydroxide) to precipitate the hypoxanthine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Synthesis of 6-Chloropurine from Hypoxanthine (Chlorination)
This protocol details the chlorination of hypoxanthine to yield 6-chloropurine.
Materials:
-
Hypoxanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as catalyst)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, carefully add hypoxanthine to an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.
-
The 6-chloropurine will precipitate out of the aqueous solution.
-
Collect the product by filtration, wash thoroughly with cold water, and dry.
Synthesis of 6-Iodopurine from 6-Chloropurine (Halogen Exchange)
This protocol describes the conversion of 6-chloropurine to 6-iodopurine via a halogen exchange reaction, which can be considered analogous to a Sandmeyer-type process in its outcome.
Materials:
-
6-Chloropurine
-
Hydroiodic acid (HI) or a mixture of potassium iodide (KI) and an acid
-
Solvent (e.g., acetonitrile)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Dissolve 6-chloropurine in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Add an excess of hydroiodic acid or a mixture of potassium iodide and a strong acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base to precipitate the 6-iodopurine.
-
Collect the product by filtration, wash with a solution of sodium thiosulfate to remove any residual iodine, followed by water, and then dry.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis based on literature precedents for similar transformations. Actual results may vary depending on experimental conditions and scale.
| Step | Reactant | Product | Expected Yield (%) | Expected Purity (%) (by HPLC) | Key Reaction Conditions |
| 1. Diazotization | Adenine | Hypoxanthine | 80 - 90 | >95 | 0-5 °C, aqueous H₂SO₄, NaNO₂ |
| 2. Chlorination | Hypoxanthine | 6-Chloropurine | 75 - 85 | >98 | Reflux in POCl₃ with catalytic N,N-dimethylaniline |
| 3. Halogen Exchange | 6-Chloropurine | 6-Iodopurine | 70 - 80 | >97 | Reflux in acetonitrile with HI or KI/acid |
Logical Relationships and Mechanistic Considerations
The conversion of the amino group in adenine to a hydroxyl group in hypoxanthine proceeds through a diazonium salt intermediate. This intermediate is unstable and readily undergoes hydrolysis to yield the corresponding purin-6-ol (hypoxanthine).
References
Application Notes and Protocols for the Quantification of Adenine Dihydroiodide
Introduction
Adenine, a fundamental component of nucleic acids and various coenzymes, is of significant interest in biomedical research and pharmaceutical development. Adenine dihydroiodide is a salt form of adenine. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various research applications.[1][2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1][4][5][6] For the analysis of polar compounds like adenine, reversed-phase HPLC with ion-pairing or mixed-mode chromatography are effective approaches.[4][5] The method's high sensitivity, specificity, and reproducibility make it ideal for the analysis of this compound in various matrices, including pharmaceutical formulations and biological samples.[1][5][6]
A stability-indicating HPLC method can be developed to separate adenine from its degradation products, which is crucial for stability studies of drug substances and products.[2][3][7] Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10]
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Protocol: Quantification of this compound by Reversed-Phase HPLC
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
-
Phosphoric acid or potassium hydroxide for pH adjustment
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Mobile Phase and Solutions
-
Mobile Phase: A common mobile phase for adenine analysis is a mixture of phosphate buffer and acetonitrile. For example, a mobile phase of phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile (40:60, v/v) can be used.[7] Another option is water and acetonitrile (90:10, v/v).[1][6] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Diluent: The mobile phase is often a suitable diluent.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-10 µg/mL).[7]
-
Sample Solution: Prepare the sample solution containing this compound to have a final concentration within the calibration range. The sample preparation may involve dissolution, extraction, and filtration steps depending on the matrix.
4. HPLC Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 4.0) : Acetonitrile (40:60, v/v)[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Data Analysis
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for adenine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the adenine standards.
-
Determine the concentration of adenine in the sample solutions from the calibration curve.
Quantitative Data Summary for HPLC Methods
| Parameter | Reported Values | Citation(s) |
| Linearity Range | 5–1000 µg/mL, 1-10 µg/mL | [6][7] |
| Limit of Detection (LOD) | < 0.3 µg/mL, 0.72 µg/mL, 0.01 µg/mL | [6][7][11] |
| Limit of Quantification (LOQ) | < 0.91 µg/mL, 2.39 µg/mL, 0.05 µg/mL | [6][7][11] |
| Accuracy (% Recovery) | 99.8–107.4% | [6] |
| Precision (% RSD) | < 9% | [6] |
UV-Vis Spectrophotometry
Application Note
UV-Vis spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[12] Adenine, having a purine ring system, exhibits strong UV absorbance, making this method suitable for its quantification.[13] The maximum absorbance of adenine is typically observed around 260 nm.[12]
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[12] While less specific than HPLC, UV-Vis spectrophotometry is a valuable tool for the rapid quantification of this compound in relatively pure samples.
Protocol: Quantification of this compound by UV-Vis Spectrophotometry
1. Reagents and Materials
-
This compound reference standard
-
Solvent (e.g., deionized water, 0.1 M HCl)
-
Quartz cuvettes
2. Instrumentation
-
UV-Vis spectrophotometer
3. Preparation of Solutions
-
Solvent: Choose a solvent in which this compound is soluble and that does not absorb significantly at the analytical wavelength. Deionized water or a slightly acidic solution is generally suitable.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations spanning the expected range of the samples.
-
Sample Solution: Prepare the sample solution by dissolving a known amount of the substance containing this compound in the solvent to achieve a concentration within the calibration range.
4. Measurement Procedure
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance of adenine (approximately 260 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
5. Data Analysis
-
Create a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Use the absorbance of the sample solution and the calibration curve to determine the concentration of this compound in the sample.
Logical Relationship for Analytical Method Validation
Caption: Key parameters for analytical method validation.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a highly sensitive and specific analytical technique used to determine the molecular weight and structure of compounds.[14][15] It is particularly useful for the identification and quantification of impurities and degradation products.[3] For this compound, MS can confirm the identity of the adenine molecule by determining its exact mass. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of biomolecules like adenine.[14][15][16][17] When coupled with a separation technique like HPLC (LC-MS), it provides a powerful tool for the analysis of complex mixtures.[4]
Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized for different sample matrices and instrumentation. Method validation is essential to ensure the accuracy and reliability of the results.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability indicating assay | PPT [slideshare.net]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. helixchrom.com [helixchrom.com]
- 5. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edqm.eu [edqm.eu]
- 11. scitepress.org [scitepress.org]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. purdue.edu [purdue.edu]
- 14. web.colby.edu [web.colby.edu]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. MALDI mass spectrometry for nucleic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid MALDI MS Analysis of Complex Peptide and Proteome Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenine Dihydroiodide as a Precursor in Materials Science
Abstract:
These application notes propose a hypothetical use of adenine dihydroiodide as a novel organic precursor for the synthesis of hybrid organic-inorganic perovskite (HOIP) materials. Drawing upon the established principles of perovskite chemistry, where an organic cation occupies the 'A' site in an ABX₃ crystal structure, we outline a potential synthetic route for an adenine-based lead iodide perovskite.[1][2][3][4][5] The unique biochemical properties and hydrogen-bonding capabilities of adenine suggest that its incorporation could lead to novel material properties.[6][7] This document provides a detailed, albeit theoretical, experimental protocol, data tables for expected parameters, and a workflow visualization for the synthesis and characterization of such a material.
Introduction: Hypothetical Application in Hybrid Perovskites
Hybrid organic-inorganic perovskites have garnered significant research interest due to their exceptional optoelectronic properties. The general formula for these materials is ABX₃, where 'A' is a monovalent organic or inorganic cation, 'B' is a divalent metal cation (commonly lead or tin), and 'X' is a halide anion.[2][8] The choice of the 'A' site cation is crucial as it influences the crystal structure, stability, and electronic properties of the resulting perovskite.[9][10][11]
Adenine, a purine nucleobase, is a fundamental component of DNA and RNA and plays a vital role in cellular metabolism.[12][13] Its ability to form salts, such as adenine sulfate and hydrochloride, is well-documented.[6][14][15] We hypothesize that this compound ((C₅H₅N₅)·2HI) could serve as a precursor where the protonated adenine cation (C₅H₆N₅⁺) acts as the A-site cation in a perovskite-like structure. The introduction of a biochemically significant and structurally complex molecule like adenine into the perovskite lattice could offer new avenues for tuning material properties and exploring novel applications in bio-integrated electronics or sensing.
Proposed Material: Adenine-Lead-Iodide Perovskite
The target hypothetical material would be an adenine-lead-iodide perovskite. The stoichiometry would depend on the stable crystal structure formed. For this note, we will assume a hypothetical stoichiometry that could result from the reaction of this compound and lead(II) iodide.
Experimental Protocols
This section details a hypothetical solution-based synthesis protocol for the fabrication of a thin-film adenine-lead-iodide perovskite.
3.1. Materials and Reagents
-
This compound ((C₅H₅N₅)·2HI) (Hypothetical Precursor)
-
Lead(II) Iodide (PbI₂) (99.99%)
-
N,N-Dimethylformamide (DMF) (Anhydrous, 99.8%)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous, 99.9%)
-
Chlorobenzene (Anhydrous, 99.8%)
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Tin(IV) Oxide (SnO₂) colloidal dispersion (electron transport layer)
-
Spiro-OMeTAD (hole transport layer)
-
Gold (Au) or Silver (Ag) (for top electrode)
3.2. Synthesis of this compound (Hypothetical)
-
Step 1: Dissolve 10 mmol of adenine in a suitable solvent (e.g., a mixture of water and ethanol).
-
Step 2: Slowly add 22 mmol of hydroiodic acid (HI) dropwise to the adenine solution while stirring in an ice bath.
-
Step 3: Continue stirring for 2 hours at room temperature.
-
Step 4: Remove the solvent under reduced pressure to obtain a solid product.
-
Step 5: Wash the solid with diethyl ether and dry under vacuum. Characterize the resulting this compound powder using techniques like NMR and FTIR to confirm its structure.
3.3. Perovskite Precursor Solution Preparation
-
Step 1: In a nitrogen-filled glovebox, prepare a 1.0 M precursor solution by dissolving equimolar amounts of this compound and lead(II) iodide in a co-solvent of DMF and DMSO (e.g., 4:1 v/v).
-
Step 2: Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.
-
Step 3: Before use, filter the solution through a 0.22 µm PTFE syringe filter.
3.4. Device Fabrication (Thin-Film Deposition)
-
Step 1: Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
Step 2: Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ colloidal dispersion onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes in ambient air.
-
Step 3: Perovskite Film Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the adenine-lead-iodide perovskite precursor solution onto the SnO₂ layer. A two-step spin-coating process is proposed: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. During the second step, 100 µL of chlorobenzene is dispensed onto the spinning substrate as an anti-solvent with 15 seconds remaining.
-
Step 4: Annealing: Immediately transfer the substrates onto a hotplate and anneal at 100°C for 10 minutes.
-
Step 5: Hole Transport Layer (HTL) Deposition: After the perovskite film cools down, deposit the Spiro-OMeTAD solution via spin-coating at 4000 rpm for 30 seconds.
-
Step 6: Electrode Deposition: Complete the device by thermally evaporating a gold or silver top electrode (approximately 100 nm thick) through a shadow mask.
Data Presentation: Hypothetical Experimental Parameters
The following table summarizes the key quantitative data for the proposed synthesis and fabrication process.
| Parameter | Value | Unit |
| Precursor Solution | ||
| This compound Concentration | 1.0 | M |
| Lead(II) Iodide Concentration | 1.0 | M |
| Solvent Ratio (DMF:DMSO) | 4:1 | v/v |
| Thin-Film Deposition | ||
| Spin-Coating Step 1 | 1000 | rpm |
| Spin-Coating Step 1 Duration | 10 | s |
| Spin-Coating Step 2 | 5000 | rpm |
| Spin-Coating Step 2 Duration | 30 | s |
| Anti-Solvent (Chlorobenzene) Volume | 100 | µL |
| Post-Deposition Processing | ||
| Annealing Temperature | 100 | °C |
| Annealing Time | 10 | min |
| Hypothetical Material Properties | ||
| Optical Bandgap | 1.6 - 1.8 | eV |
| Crystal Structure | Tetragonal or Orthorhombic | - |
| Photoluminescence Quantum Yield | > 10 | % |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for fabricating a hypothetical adenine-based perovskite solar cell.
Caption: Hypothetical workflow for adenine-based perovskite synthesis and device fabrication.
Expected Material Characterization and Properties
-
Structural Analysis (XRD): X-ray diffraction would be used to determine the crystal structure of the newly formed material and to confirm the incorporation of adenine into the perovskite lattice.
-
Morphological Analysis (SEM): Scanning electron microscopy would reveal the morphology and grain size of the perovskite thin film, which are critical for device performance.
-
Optical Properties (UV-Vis and PL): UV-Vis absorption spectroscopy would be employed to determine the optical bandgap of the material. Photoluminescence spectroscopy would provide insights into the material's emissive properties and defect densities.
-
Device Performance: The fabricated solar cells would be tested under simulated sunlight to determine key performance metrics such as power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor.
The incorporation of the adenine cation, with its potential for strong hydrogen bonding, might enhance the structural stability and moisture resistance of the perovskite film. Furthermore, the unique electronic structure of adenine could lead to interesting and potentially useful optoelectronic properties.
Disclaimer: The use of this compound as a precursor in materials science, particularly for perovskite synthesis, is hypothetical and not based on published experimental work found in the initial literature search. The protocols and data presented are illustrative and based on established principles of materials synthesis. Further experimental validation is required to confirm the feasibility of this approach.
References
- 1. Organic cations in halide perovskite solid solutions: exploring beyond size effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A study on the effects of mixed organic cations on the structure and properties in lead halide perovskites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A-Site Cation Chemistry in Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Adenine - Wikipedia [en.wikipedia.org]
- 13. Adenine: Biosynthesis, production and function_Chemicalbook [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols: Step-by-Step Guide for Adenine Dihydroiodide Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of adenine dihydroiodide via recrystallization. This method is designed to remove common impurities, yielding a product of high purity suitable for research and development applications.
Introduction
Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and energy-rich compounds such as adenosine triphosphate (ATP). In various research and pharmaceutical applications, adenine is used in the form of its salts to improve solubility and stability. This compound is one such salt. The purity of this compound is critical for reliable and reproducible experimental results. This protocol details a recrystallization procedure to purify crude this compound.
Potential impurities in adenine can be organic, such as analogs like 2-chloropropyl adenine, or inorganic, including heavy metals or other contaminants introduced during synthesis[1]. Recrystallization is an effective technique for removing such impurities. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a given solvent system at varying temperatures.
Experimental Protocols
Principle of Recrystallization
Recrystallization is a purification technique for solid crystalline compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.
Materials and Equipment
-
Crude this compound
-
Deionized water (or distilled water)
-
Isopropanol (or ethanol)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Heating plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Drying oven or vacuum desiccator
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the procedure in a well-ventilated fume hood.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Step-by-Step Recrystallization Protocol
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of deionized water to the flask (refer to the solubility data in Table 1). Adenine has a significantly higher solubility in hot water compared to cold water[2].
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solution to prevent solvent loss. If the solid does not dissolve completely, add small portions of hot deionized water until a clear solution is obtained.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution (approximately 1-2% of the solute mass).
-
Gently heat the solution with stirring for 5-10 minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration:
-
This step is crucial to remove insoluble impurities and activated carbon (if used).
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate to prevent premature crystallization.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol (or the crystallization solvent).
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Rinse the flask with a small amount of cold isopropanol and pour this over the crystals in the funnel to wash away any remaining soluble impurities.
-
Continue to draw air through the crystals for a few minutes to partially dry them.
-
-
Drying:
-
Carefully remove the filter paper with the purified crystals from the funnel.
-
Place the crystals on a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Alternatively, dry the crystals in a vacuum desiccator.
-
-
Purity Assessment:
-
The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Solubility of Adenine in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility in Hot Solvent | Reference |
| Water | 1 g / 2000 mL (at 25 °C) | 1 g / 40 mL (boiling) | [2] |
| Ethanol | Slightly soluble | Slightly soluble in hot ethanol | [2] |
| Methanol | Less soluble than in ethanol | - | [3] |
| Chloroform | Insoluble | - | [2] |
| Ether | Insoluble | - | [2] |
| Acetic Acid | 50 mg/mL (clear solution) | - | [2] |
| Formic Acid | 50 mg/mL (clear solution) | - | [2] |
| 0.5 M HCl | 20 mg/mL | - | [2] |
| Hot NH4OH | Soluble | - | [2] |
Note: This data is for adenine. The dihydroiodide salt is expected to have higher solubility in polar solvents like water.
Mandatory Visualization
References
- 1. Adenine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Enthalpies of Solution of the Nucleic Acid Bases. 5. Adenine in Aqueous Hydrochloric Acid, Aqueous Sodium Hydroxide, Methanol, and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adenine Dihydroiodide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and quality of Adenine Dihydroiodide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Precipitation of Product | 1. Incomplete reaction due to insufficient acidification. 2. Product is soluble in the chosen solvent. 3. Inaccurate stoichiometry of reactants. | 1. Ensure the addition of at least two molar equivalents of hydriodic acid. Monitor the pH to ensure it is sufficiently acidic. 2. Try adding a non-polar co-solvent to induce precipitation or remove the solvent under reduced pressure. 3. Accurately weigh the starting materials and calculate the required molar equivalents. |
| Product is Off-White or Yellowish | 1. Oxidation of iodide to iodine. 2. Presence of impurities from starting materials. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or purified hydriodic acid. A small amount of a reducing agent like sodium thiosulfate can be added during workup. 2. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
| Low Yield | 1. Incomplete protonation of adenine. 2. Loss of product during washing or filtration. 3. Side reactions. | 1. Adenine is a weak base (pKa around 4.1-4.2), so strong acidic conditions are necessary for diprotonation.[1][2] Consider using a slight excess of hydriodic acid. 2. Minimize the volume of solvent used for washing the precipitate and ensure the wash solvent is cold. 3. Keep the reaction temperature low to minimize potential degradation. |
| Product is Gummy or Oily | 1. Presence of residual solvent. 2. Impurities interfering with crystallization. | 1. Dry the product thoroughly under vacuum. 2. Attempt to triturate the product with a non-polar solvent to induce solidification. If that fails, redissolve in a minimal amount of a polar solvent and reprecipitate with a non-polar solvent. |
| Inconsistent Spectroscopic Data (NMR, IR) | 1. Mixture of mono- and dihydroiodide salts. 2. Presence of unreacted adenine. | 1. Confirm the stoichiometry of the reaction. The use of at least two equivalents of hydriodic acid is crucial. 2. Purify the product by recrystallization. Check the purity of the starting adenine. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the synthesis of this compound?
A1: The synthesis of this compound is an acid-base reaction. Adenine, a purine nucleobase, has multiple nitrogen atoms that can act as proton acceptors (bases).[2] The pKa of the most basic nitrogen is approximately 4.15.[2] To form the dihydroiodide salt, two of these nitrogen atoms must be protonated by a strong acid, in this case, hydriodic acid (HI). The reaction involves the transfer of two protons from two molecules of HI to one molecule of adenine, forming the adenine dication, which then associates with two iodide anions.
Q2: How can I confirm the formation of the dihydroiodide salt versus the monohydroiodide salt?
A2: Characterization techniques such as ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the formation of the dihydroiodide salt. Protonation of the nitrogen atoms in the purine ring will cause significant shifts in the chemical shifts of the neighboring protons and carbons. Titration experiments can also be performed to determine the stoichiometry of the acid-base reaction.
Q3: What is the best solvent for this reaction?
A3: A polar protic solvent like ethanol or isopropanol is a good starting point, as it can dissolve adenine to some extent and is compatible with the acidic conditions. The product, being a salt, is expected to have lower solubility in organic solvents than the free base, which should facilitate its precipitation. Water can also be used, but the solubility of the product might be higher, potentially affecting the yield.[3]
Q4: How should I handle and store this compound?
A4: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment. Iodide salts can be sensitive to light and air, which may cause oxidation and discoloration.[4] Therefore, it is recommended to store the product in a tightly sealed, amber-colored container under an inert atmosphere if possible, and in a cool, dry place.
Q5: Are there any safety precautions I should take when working with hydriodic acid?
A5: Yes, hydriodic acid is a strong, corrosive acid. It should be handled with extreme care in a fume hood. Always wear gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Experimental Protocol: Inferred Synthesis of this compound
Materials:
-
Adenine (1.0 eq)
-
Hydriodic acid (57% in water, 2.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend adenine in a minimal amount of ethanol.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add hydriodic acid (2.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Data Presentation: Reaction Parameter Optimization (Hypothetical Data)
| Entry | Equivalents of HI | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2.0 | Ethanol | 25 | 2 | 65 |
| 2 | 2.2 | Ethanol | 25 | 2 | 75 |
| 3 | 2.5 | Ethanol | 25 | 2 | 78 |
| 4 | 2.2 | Isopropanol | 25 | 2 | 72 |
| 5 | 2.2 | Ethanol | 0 | 2 | 85 |
| 6 | 2.2 | Ethanol | 0 | 4 | 87 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common impurities in Adenine dihydroiodide and how to remove them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities in Adenine Dihydroiodide.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can generally be categorized into three main groups:
-
Process-Related Impurities: These are byproducts formed during the synthesis of adenine. A common example is 9-phenyladenine, which can arise if aniline is used in the synthesis pathway. Other process-related impurities can include unreacted starting materials and intermediates.
-
Degradation Products: Adenine itself can degrade under certain conditions. A primary degradation pathway is deamination, which results in the formation of hypoxanthine. Given that this compound is a salt of a strong acid, hydrolysis of the glycosidic bond (if applicable in a derivative) or other acid-catalyzed degradation pathways could also lead to impurities.
-
Colored Impurities: Often, crude adenine and its salts are contaminated with colored substances of unknown constitution, which can impact the quality and appearance of the final product.
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of adenine and its salts. A reversed-phase HPLC method with UV detection is typically employed. The mobile phase composition can be optimized to achieve good separation of adenine from its potential impurities.
Q3: What is the recommended method for purifying this compound?
A3: Recrystallization is a highly effective and widely used method for purifying adenine and its salts. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure this compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the purified compound will crystallize out, leaving the impurities dissolved in the solvent. The use of activated carbon during this process can also be beneficial for removing colored impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The chosen solvent is too good a solvent for this compound, even at low temperatures. | - Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the solid.- Ensure the cooling process is slow to allow for maximum crystal formation. |
| Oiling Out Instead of Crystallization | The boiling point of the recrystallization solvent is higher than the melting point of this compound, or the solution is supersaturated. | - Use a lower boiling point solvent.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.- Use a seed crystal to induce crystallization. |
| Colored Impurities Remain After Recrystallization | The colored impurities are highly soluble in the chosen solvent and co-crystallize with the product. | - Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities.- Perform a second recrystallization. |
| Incomplete Removal of Process-Related Impurities | The impurity has similar solubility characteristics to this compound in the chosen solvent. | - Try a different recrystallization solvent or a mixture of solvents to alter the solubility profile.- Consider an alternative purification technique, such as column chromatography, if recrystallization is ineffective. |
| Product Fails Purity Analysis (HPLC) | Recrystallization was not efficient enough, or the sample was contaminated after purification. | - Review the recrystallization protocol and ensure all steps were followed correctly.- Ensure all glassware was clean and the solvents used were of high purity.- Optimize the HPLC method to ensure accurate quantification of all impurities. |
Purity of Adenine Before and After Recrystallization
The following table summarizes typical purity data for adenine before and after purification by recrystallization. While this data is for adenine, similar improvements in purity can be expected for this compound.
| Sample | Purity by HPLC (%) | Key Impurities Detected |
| Crude Adenine | 95.2 | 9-phenyladenine, Unknown colored impurities |
| Recrystallized Adenine | >99.5 | Not Detected or below the limit of quantification |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The specific solvent and volumes may need to be optimized based on the nature and amount of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Deionized water or aqueous ethanol are often suitable choices for purine salts.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Troubleshooting and Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues and purifying this compound.
Figure 1. A flowchart outlining the general workflow for the purification and troubleshooting of this compound.
Optimizing reaction conditions for catalysis with Adenine dihydroiodide
Disclaimer: Extensive research did not yield specific information regarding the use of Adenine dihydroiodide as a catalyst. The following troubleshooting guide and FAQs are based on general principles of reaction optimization for catalysis in organic synthesis and are intended to provide a foundational framework for researchers.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction is not proceeding, or the conversion is very low. What are the initial troubleshooting steps?
A1: When a catalytic reaction fails to proceed or shows low conversion, a systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your starting materials and reagents. Ensure the catalyst itself has not degraded; if possible, use a freshly opened or properly stored batch. Confirm the reaction setup is correct, including proper atmospheric control (e.g., inert atmosphere if required) and adequate stirring. Re-evaluate the reaction parameters such as temperature and reaction time, as they are critical for catalytic activity.[1][2]
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: Determining the optimal catalyst loading is a key aspect of reaction optimization. Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts can be wasteful and may lead to side reactions.[3][4] A good starting point is to screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%). Monitor the reaction progress (e.g., by TLC, GC, or LC-MS) at set time points for each loading to find the lowest effective concentration that provides a good yield in a reasonable time.
Q3: The selectivity of my reaction is poor, leading to multiple products. How can I improve it?
A3: Poor selectivity can often be addressed by modifying the reaction conditions. Temperature can have a significant impact on selectivity; running the reaction at a lower temperature may favor the desired product. The choice of solvent is also critical, as it can influence the catalyst's activity and selectivity. Screening a variety of solvents with different polarities is recommended. Additionally, the ligand-to-metal ratio in metal-catalyzed reactions can be a key parameter to tune for improved selectivity.
Q4: My catalyst appears to be deactivating during the reaction. What could be the cause and how can I prevent it?
A4: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities, thermal decomposition, or fouling of the active sites.[2] Ensure all reagents and solvents are of high purity and free from potential catalyst poisons (e.g., water, oxygen, sulfur-containing compounds). If thermal decomposition is suspected, consider running the reaction at a lower temperature. In heterogeneous catalysis, the catalyst support can also play a role in stability.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during catalytic reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | - Use a fresh batch of catalyst.- Ensure proper storage and handling of the catalyst.- Consider a different catalyst if the current one is unsuitable for the transformation. |
| Incorrect reaction temperature | - Screen a range of temperatures to find the optimum.- Ensure the reaction vessel is being heated or cooled to the correct temperature.[5] | |
| Insufficient reaction time | - Monitor the reaction over a longer period. | |
| Poor quality of reagents or solvents | - Use freshly purified reagents and dry solvents. | |
| Low Yield | Suboptimal catalyst loading | - Perform a catalyst loading screen to find the optimal concentration.[3][4] |
| Inefficient stirring | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially for heterogeneous catalysis. | |
| Reversible reaction | - Consider removing a byproduct to drive the equilibrium towards the product side. | |
| Poor Selectivity | Incorrect temperature | - Lowering the reaction temperature often improves selectivity. |
| Inappropriate solvent | - Screen a range of solvents with varying polarities. | |
| Catalyst/ligand ratio | - For metal complexes, vary the ligand-to-metal ratio. | |
| Catalyst Deactivation | Presence of impurities | - Purify all starting materials and solvents.- Use of a scavenger for specific impurities might be necessary. |
| Thermal instability | - Run the reaction at a lower temperature. | |
| Air or moisture sensitivity | - Ensure the reaction is performed under a strictly inert atmosphere. |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading:
-
Setup: Prepare a series of identical reaction vials or flasks.
-
Reagents: To each vessel, add the substrate, reagents, and solvent in the same concentrations.
-
Catalyst Addition: Add varying amounts of the catalyst to each reaction vessel (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Reaction Conditions: Place all reactions under the same conditions of temperature and atmosphere.
-
Monitoring: Take aliquots from each reaction at regular time intervals and analyze them by a suitable method (e.g., TLC, GC, LC-MS) to determine the conversion and yield.
-
Analysis: Plot the conversion/yield against catalyst loading at a specific time point to identify the optimal loading that provides the best balance between reaction rate and catalyst usage.
Visualizations
Logical Workflow for Catalytic Reaction Optimization
References
Adenine Dihydroiodide Crystallization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor crystal growth of adenine dihydroiodide.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphology of this compound crystals?
Q2: What are the key factors influencing the crystal growth of this compound?
The primary factors influencing crystallization are:
-
Solvent System: The choice of solvent and its polarity are critical. Adenine salts exhibit higher solubility in aqueous and acidic solutions.[2][3][4]
-
pH: The pH of the crystallization medium significantly affects the solubility of adenine and its salts, thereby influencing supersaturation.[5]
-
Temperature and Cooling Rate: Temperature affects solubility, and the rate of cooling influences nucleation and crystal growth size. Slower cooling rates generally favor the formation of larger, higher-quality crystals.
-
Purity of Starting Materials: Impurities can inhibit nucleation, alter crystal habit, or lead to the formation of an amorphous precipitate.[6][7][8]
Q3: In which solvents is this compound likely to be soluble?
Adenine itself is sparingly soluble in cold water but its solubility increases significantly in boiling water and acidic solutions.[2] Its hydrochloride salt is noted to be water-soluble.[2] Therefore, this compound is expected to be soluble in water, particularly at elevated temperatures and in acidic conditions. Due to its ionic nature, it is likely to have lower solubility in non-polar organic solvents.
Troubleshooting Guide
Issue 1: No Crystals Form, Solution Remains Clear
| Potential Cause | Recommended Solution |
| Solution is undersaturated. | 1. Concentrate the solution: Gently evaporate the solvent to increase the concentration of this compound. 2. Cool the solution: If the solution was prepared at a higher temperature, allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). 3. Add an anti-solvent: If using a polar solvent like water, slowly add a miscible, less polar solvent (e.g., ethanol, isopropanol) to reduce the solubility of the salt. |
| Nucleation is inhibited. | 1. Introduce a seed crystal: If you have a previous batch of this compound crystals, add a single, well-formed crystal to the solution to induce nucleation. 2. Scratch the inner surface of the crystallization vessel: Use a glass rod to gently scratch the inside of the flask or beaker below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites. |
Issue 2: Formation of an Oil or Amorphous Precipitate Instead of Crystals
| Potential Cause | Recommended Solution |
| Supersaturation is too high. | 1. Dilute and re-heat: Add a small amount of fresh solvent to dissolve the oil or precipitate upon heating. Then, allow the solution to cool more slowly to control the rate of supersaturation. 2. Use a solvent system with slightly higher solubility: This will require a higher concentration to achieve supersaturation, giving a wider metastable zone to work within. |
| Presence of impurities. | 1. Purify the starting material: Recrystallize the adenine starting material or the synthesized this compound. A common purification method for adenine involves dissolving it in a hot acidic solution, treating with activated carbon to remove colored impurities, filtering, and then neutralizing to precipitate the purified adenine.[9][10] 2. Consider potential side products from synthesis: Depending on the synthetic route, impurities such as 9-phenyladenine (if phenyl-containing reagents are used) or other adenine analogs can form.[6][8] |
| Incorrect pH. | Adjust the pH: Ensure the solution is sufficiently acidic to maintain the protonated state of adenine, which is necessary for the formation of the dihydroiodide salt. A pH below the pKa of adenine (around 4.2) is recommended. |
Issue 3: Formation of Small, Needle-like, or Poorly-Defined Crystals
| Potential Cause | Recommended Solution |
| Rapid cooling. | 1. Slow down the cooling process: Insulate the crystallization vessel to allow for gradual cooling. A Dewar flask or placing the vessel in a large, insulated container can be effective. 2. Use a programmable cooling bath: For precise control, use a temperature-controlled bath to slowly ramp down the temperature over several hours or days. |
| High degree of supersaturation. | Decrease the initial concentration: Start with a less concentrated solution and allow the solvent to evaporate slowly over time to achieve supersaturation more gradually. |
| Agitation. | Avoid agitation: Once the solution is set for crystallization, do not disturb it. Vibrations or stirring can lead to rapid nucleation and the formation of many small crystals. |
Data Presentation
Table 1: Solubility of Adenine and its Salts in Various Solvents
| Compound | Solvent | Temperature | Solubility | Reference |
| Adenine | Cold Water | Room Temp. | ~0.5 mg/mL (1 part in 2000) | [2] |
| Adenine | Boiling Water | 100 °C | ~25 mg/mL (1 part in 40) | [2] |
| Adenine | 1 M HCl | Room Temp. | 20 mg/mL | |
| Adenine Hydrochloride Hemihydrate | Water | Room Temp. | ~23.8 mg/mL (1 part in 42) | [2] |
| Adenine Hydrochloride Hydrate | Water | Room Temp. | 50 mg/mL |
Note: Specific solubility data for this compound is not available in the searched literature. The data for adenine hydrochloride is provided as a close analogue.
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound
This protocol is inferred from general knowledge of adenine salt formation and is not from a specific cited source for this compound.
-
Dissolution: Dissolve a known mass of adenine in a minimal amount of warm dilute hydroiodic acid (HI). A slight excess of acid may be required to ensure complete protonation of the adenine.
-
Heating: Gently heat the solution with stirring until all the adenine has dissolved. Avoid boiling for extended periods to prevent decomposition.
-
Filtration (Optional): If any particulate matter is present, perform a hot filtration to remove insoluble impurities.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Cover the vessel and leave it undisturbed to allow for crystal growth. For further crystal yield, the solution can be placed in a cold environment (e.g., 4°C) after initial crystal formation at room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Recrystallization for Purification
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or dilute HI).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to induce crystallization.
-
Isolation and Drying: Collect, wash, and dry the purified crystals as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for poor crystal growth.
Caption: Generalized workflow for synthesis and crystallization.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. solubility of adenine - General Lab Techniques [protocol-online.org]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Crystal structures of potassium and cesium salts of adenine: the role of alkali cations - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00892H [pubs.rsc.org]
- 6. Adenine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5089618A - Process for the purification of adenine - Google Patents [patents.google.com]
- 9. US4997939A - Process for preparing adenine - Google Patents [patents.google.com]
- 10. EP0045503B1 - Process for preparing adenine - Google Patents [patents.google.com]
Side reactions to consider when using Adenine dihydroiodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine dihydroiodide or utilizing adenine in acidic, iodide-containing reaction conditions.
Troubleshooting Guides
Issue 1: Unexpected Side Products Detected by LC-MS or NMR
Description: Analysis of the reaction mixture reveals the presence of unexpected peaks, suggesting the formation of side products.
| Potential Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Acid-Catalyzed Hydrolysis: Adenine is susceptible to degradation in acidic environments, leading to the opening of the purine ring. | - Analyze a control sample of adenine in the acidic reaction buffer (without other reactants) over time by HPLC to monitor for degradation.[1][2] - Characterize the side products by mass spectrometry to identify fragments consistent with purine ring cleavage. | - Maintain the lowest possible effective acid concentration. - Reduce reaction time and temperature to minimize degradation. - Consider using a buffered acidic solution to maintain a stable pH. |
| Iodination of Adenine Ring: In the presence of iodide, oxidation can lead to the formation of electrophilic iodine species that can substitute onto the adenine ring. | - Analyze the reaction mixture for masses corresponding to mono-, di-, or tri-iodo-adenine. - Perform control reactions with and without the iodide source to see if the side products form. | - If possible, degas solutions to remove oxygen, which can contribute to the oxidation of iodide. - Add a mild reducing agent or an iodine scavenger (e.g., sodium thiosulfate) at the end of the reaction to quench any excess iodine. |
| Reaction with Solvent or Buffer Components: Adenine may react with certain solvents or buffer components under acidic conditions. | - Review the literature for known incompatibilities between adenine and the specific solvents/buffers being used. - Run control reactions with adenine in each individual component of the reaction mixture. | - If an incompatibility is identified, explore alternative, more inert solvents or buffer systems. |
Issue 2: Poor Yield of the Desired Product
Description: The yield of the target molecule is consistently lower than expected.
| Potential Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Degradation of Adenine Starting Material: Significant degradation of adenine due to acidic conditions reduces the amount of starting material available for the main reaction. | - Quantify the amount of adenine remaining at the end of the reaction using a calibrated HPLC method.[3][4][5] | - Implement the solutions from "Issue 1" to minimize adenine degradation (e.g., lower acid concentration, shorter reaction times). |
| Precipitation of Reactants or Products: Adenine, its salts, or the product may have low solubility in the reaction medium, causing it to precipitate out of solution.[6] | - Visually inspect the reaction mixture for any precipitate. - If a precipitate is present, isolate it and analyze its composition (e.g., by NMR, IR, or melting point). | - Adjust the pH of the solution to improve the solubility of the precipitating species.[6] - Consider using a co-solvent to increase the solubility of all components. |
Issue 3: Inconsistent Reaction Outcomes
Description: The reaction yields and side product profiles vary significantly between batches.
| Potential Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Variability in pH: Small variations in the initial pH can have a large impact on the rate of acid-catalyzed side reactions. | - Measure the pH of the reaction mixture for each batch before and after the reaction. | - Use a reliable and calibrated pH meter. - Prepare fresh buffered solutions for each set of experiments. |
| Air Oxidation of Iodide: The extent of iodide oxidation to iodine can vary depending on the exposure to atmospheric oxygen. | - Monitor the color of the reaction mixture; a yellow or brown tint may indicate the formation of iodine. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can't I find a commercial source for it?
This compound is the salt formed from the protonation of two of the nitrogen atoms on the adenine molecule by two molecules of hydriodic acid. It is generally not sold as a stable, pre-made reagent. Instead, it is typically formed in situ when adenine is used in a reaction mixture containing hydriodic acid or another source of iodide under acidic conditions. Therefore, the "side reactions of this compound" are the reactions of adenine in an acidic, iodide-containing environment.
Q2: What are the primary degradation pathways for adenine in acidic conditions?
The primary degradation pathway for adenine in acidic conditions is acid-catalyzed hydrolysis. Protonation of the purine ring makes it more susceptible to nucleophilic attack by water, which can lead to the opening of the imidazole ring and further degradation.[1] In the context of nucleosides, acidic conditions are well-known to facilitate the cleavage of the N-glycosidic bond, a process called depurination.
Q3: Can the adenine ring be iodinated? What are the likely products?
Yes, the adenine ring is an electron-rich aromatic system and can undergo electrophilic substitution, including iodination. The presence of iodide and an oxidizing agent (or even air oxidation under acidic conditions) can generate electrophilic iodine species (I+). These can react with adenine to form iodo-adenine derivatives. The exact position of iodination can vary, but the C8 and C2 positions are generally susceptible to electrophilic attack in purines.
Q4: How can I monitor the degradation of adenine during my experiment?
The most common method for monitoring the degradation of adenine is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] You can take aliquots of your reaction at different time points, quench any ongoing reaction, and analyze the samples by HPLC. By comparing the peak area of adenine to an internal standard, you can quantify its concentration over time. The appearance of new peaks will indicate the formation of degradation products.
Q5: Are there any recommended buffer systems to minimize side reactions?
While the optimal buffer will be reaction-specific, using a well-characterized buffer system to maintain a stable pH is crucial. For reactions requiring acidic conditions, consider using a buffer with a pKa close to the desired pH. It is important to ensure that the buffer components themselves do not participate in side reactions.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Adenine Degradation
Objective: To quantify the concentration of adenine over time in an acidic solution.
Materials:
-
Adenine standard of known concentration
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column and UV detector (set to ~260 nm)
Method:
-
Prepare Mobile Phase: A typical mobile phase is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Prepare Calibration Curve: Prepare a series of adenine standards of known concentrations in the reaction solvent. Inject these into the HPLC to generate a calibration curve based on peak area versus concentration.
-
Sample Preparation: At specified time points, withdraw an aliquot from the reaction mixture. Immediately neutralize the aliquot with a suitable base (e.g., a calculated amount of sodium bicarbonate solution) to quench the acid-catalyzed degradation.
-
HPLC Analysis: Inject the neutralized sample into the HPLC system.
-
Data Analysis: Determine the peak area for adenine in the chromatogram and use the calibration curve to calculate its concentration. Plot the concentration of adenine versus time to determine the rate of degradation.
Visualizations
References
- 1. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. scitepress.org [scitepress.org]
- 4. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
- 6. researchgate.net [researchgate.net]
Enhancing the solubility of Adenine dihydroiodide for experimental use
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of Adenine Dihydroiodide for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve in water at room temperature. | Low aqueous solubility of the free base form, even as a salt. | 1. Increase Temperature: Gently warm the solution while stirring. Adenine salts exhibit higher solubility in warmer water. 2. pH Adjustment: Adenine is a weak base, and its salt's solubility is pH-dependent. Lowering the pH further by adding a small amount of a compatible acid (e.g., dilute HCl or HI) can increase solubility. 3. Use of Co-solvents: Introduce a water-miscible organic solvent like DMSO or DMF to the aqueous solution. Start with a small percentage and gradually increase it. |
| The compound dissolves initially but precipitates out over time or upon cooling. | The initial solution was supersaturated, or the storage temperature is too low. | 1. Maintain Temperature: Store the solution at the temperature it was prepared at, if experimentally feasible. 2. Prepare Fresh Solutions: For critical experiments, it is best to prepare the solution immediately before use. 3. Re-dissolution: If precipitation occurs upon cooling, gently warm and vortex the solution to redissolve the compound before use. |
| The pH of the final solution is critical for my experiment, and I cannot adjust it. | The inherent properties of the salt in a neutral aqueous solution result in a specific pH. | 1. Utilize Co-solvents: Employing solvents like DMSO or DMF can enhance solubility without significantly altering the pH of the final aqueous dilution. 2. Alternative Salt Form: If possible, consider using a different salt form of adenine that is more soluble at the desired pH. |
| I need to prepare a highly concentrated stock solution. | The intrinsic solubility of this compound may be the limiting factor. | 1. Solvent Selection: Prepare the stock solution in a solvent where adenine salts have high solubility, such as 100% DMSO, and then dilute it into the aqueous experimental medium. 2. Heated Dissolution: Dissolve the compound in a minimal amount of heated solvent and then allow it to cool to room temperature. Be aware of potential precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: Which solvents are recommended for dissolving this compound?
For aqueous experiments, starting with purified water (e.g., deionized or distilled) is recommended. If solubility is an issue, the use of co-solvents is a common strategy. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective at dissolving adenine and its salts. For creating stock solutions, 100% DMSO is often a good choice.
Q3: How does pH affect the solubility of this compound?
As a salt of a weak base, the solubility of this compound is pH-dependent. In acidic conditions (lower pH), the equilibrium will favor the protonated, more soluble form of adenine. As the pH increases towards neutral and alkaline, the equilibrium will shift towards the less soluble free base form, potentially causing precipitation.
Q4: Is it necessary to heat the solvent to dissolve this compound?
Heating can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious of the thermal stability of the compound and the potential for precipitation upon cooling.
Q5: My solution of this compound is slightly yellow. Is this normal?
A faint yellow to tan coloration in solutions of adenine salts can be normal. However, a significant color change or the appearance of a precipitate may indicate degradation or contamination. It is always best to start with a clear, colorless solution if possible.
Quantitative Solubility Data
The following table summarizes the available solubility data for adenine and its hydrochloride salt, which can serve as a reference for estimating the solubility of this compound.
| Compound | Solvent | Temperature | Solubility |
| Adenine | Water | 25 °C | ~0.5 g/L |
| Adenine | Boiling Water | 100 °C | ~25 g/L |
| Adenine Hydrochloride | Water | Room Temperature | ~23.8 g/L |
| Adenine | DMSO | Room Temperature | Soluble |
| Adenine | DMF | Room Temperature | Soluble |
| Adenine | Ethanol | Room Temperature | Slightly Soluble |
Note: This data is compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the powder to a sterile container with the required volume of purified water at room temperature.
-
Mixing: Stir the solution vigorously using a magnetic stirrer.
-
Heating (if necessary): If the compound does not fully dissolve, gently warm the solution on a hot plate with continuous stirring. Do not exceed 50-60°C to avoid potential degradation.
-
Cooling: Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation.
-
Sterilization (if required): If for cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the powder in a sterile tube.
-
Dissolution: Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilution: When needed, thaw an aliquot and dilute it to the final desired concentration in your aqueous experimental buffer or medium. Ensure the final concentration of DMSO is compatible with your experimental system.
Visualizations
Technical Support Center: Refining the Purification of Adenine Dihydroiodide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification process of Adenine Dihydroiodide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in this compound can originate from the starting materials, side reactions, or degradation products. Common impurities may include:
-
Unreacted Starting Materials: Residual adenine or hydriodic acid.
-
Related Purines: Guanine, hypoxanthine, and xanthine, which have similar structures.
-
Synthesis Byproducts: Depending on the synthetic route, byproducts such as 6-iodopurine or other isomeric forms may be present.
-
Solvent Residues: Residual solvents from the synthesis or initial purification steps.
-
Degradation Products: Adenine can degrade under harsh acidic or basic conditions.
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of trace impurities or oxidation of the iodide ion to iodine. To address this, you can try the following:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., deionized water or an alcohol-water mixture) and add a small amount of activated carbon. Boil the solution for a few minutes, then perform a hot filtration to remove the carbon. The activated carbon will adsorb many colored impurities.
-
Recrystallization: A careful recrystallization, as detailed in the protocols below, can effectively remove the impurities causing the discoloration.
Q3: What is the best solvent for recrystallizing this compound?
A3: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on the properties of adenine and similar salts, good starting points are:
-
Deionized Water: Adenine itself is soluble in hot water. The dihydroiodide salt is expected to have significant aqueous solubility.
-
Aqueous Ethanol or Isopropanol: Mixtures of alcohol and water can provide a good polarity range for dissolving the salt at high temperatures while promoting crystallization upon cooling.
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q4: My yield is very low after recrystallization. What are the possible reasons?
A4: Low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Premature crystallization: If the solution cools too much during hot filtration, the product can crystallize on the filter paper.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Precipitate Forms Instead of Crystals | 1. The compound may be "salting out" too quickly. 2. The presence of impurities that lower the melting point of the mixture. 3. The solvent may not be ideal. | 1. Re-heat the solution to dissolve the oil and allow it to cool more slowly. 2. Add a small amount of a co-solvent to increase the solubility of the impurities. 3. Try a different recrystallization solvent or solvent mixture. |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too slowly, preventing nucleation. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Place the solution in an ice bath to induce crystallization. |
| Crystals are Very Small or Needle-like | 1. The solution cooled too rapidly. 2. High degree of supersaturation. | 1. Allow the solution to cool more slowly at room temperature before moving to an ice bath. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. |
| Product Purity Does Not Improve After Recrystallization | 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. The impurities are co-crystallizing with the product. | 1. Perform solubility tests to find a more selective solvent system. 2. Consider an alternative purification method such as column chromatography. For purine derivatives, silica gel or C18 reversed-phase columns can be effective.[1] |
Representative Solubility Data
The following table provides an example of how to structure solubility data for solvent screening. Actual values should be determined experimentally.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at 75°C ( g/100 mL) | Observations |
| Deionized Water | ~1.5 | ~15 | Good potential for recrystallization. |
| Ethanol | < 0.1 | ~0.5 | Poor solubility, may be useful as an anti-solvent. |
| 90:10 Water:Ethanol | ~0.8 | ~10 | Good potential, may improve crystal quality over pure water. |
| Isopropanol | < 0.1 | ~0.3 | Poor solubility. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., deionized water). Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizations
Experimental Workflow for Recrystallization
References
Addressing inconsistencies in experimental results with Adenine dihydroiodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenine Dihydroiodide. Our aim is to help you address inconsistencies in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected properties?
This compound is a salt composed of the purine base adenine and two molecules of hydriodic acid. While specific experimental data for this particular salt is not widely published, its properties can be inferred from the characteristics of adenine and iodide ions. Adenine is a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP.[1][2][3][4] Iodide salts can vary in stability and solubility.
Q2: I am observing variable results in my cell culture experiments when using this compound. What could be the cause?
Inconsistencies in cell culture experiments can arise from several factors related to the compound's stability, solubility, and interaction with media components. Potential causes include:
-
Compound Instability: this compound may be unstable in solution over time, especially when exposed to light or certain pH conditions. The iodide component can be susceptible to oxidation.
-
Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations in your experiments.
-
Interaction with Media: Components of your cell culture media could interact with the compound, altering its activity.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivities and responses to the compound.
Q3: How should I properly store and handle this compound?
To ensure the integrity of the compound, follow these storage and handling guidelines:
-
Storage: Store this compound in a cool, dry, and dark place to prevent degradation. A desiccator can help to minimize moisture exposure.
-
Handling: When preparing solutions, use high-purity solvents and protect the solution from light. Prepare fresh solutions for each experiment whenever possible to avoid degradation of stock solutions.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity or Potency
You may observe that the biological effect of this compound varies between experiments, leading to a lack of reproducibility.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Visual Inspection: Check the solid compound for any changes in color or appearance, which might indicate degradation.
-
Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound for each set of experiments.
-
-
Optimize Solubilization:
-
Solvent Selection: Ensure you are using the most appropriate solvent for solubilization. Test a range of biocompatible solvents if solubility is a concern.
-
Sonication/Vortexing: Gently sonicate or vortex the solution to ensure complete dissolution. Visually inspect for any particulate matter before use.
-
-
Standardize Experimental Conditions:
-
Consistent Incubation Times: Use precise and consistent incubation times for all experiments.
-
Control for Passage Number: Use cells within a consistent and narrow passage number range, as cellular responses can change with prolonged culturing.
-
Issue 2: Poor Solubility and Precipitation in Media
You notice that this compound precipitates out of solution when added to your experimental media.
Troubleshooting Steps:
-
Determine Solubility Limit:
-
Perform a solubility test to determine the maximum concentration of this compound that can be dissolved in your specific experimental buffer or media.
-
-
Adjust pH:
-
The pH of the solution can significantly impact the solubility of purine salts. Test the effect of small pH adjustments on solubility, ensuring the final pH is compatible with your experimental system.
-
-
Use of a Co-solvent:
-
If solubility in aqueous solutions is low, consider the use of a small percentage of a biocompatible co-solvent like DMSO or ethanol. Always include a vehicle control in your experiments to account for any effects of the co-solvent.
-
Data Presentation
Table 1: General Properties of Adenine and Iodide
| Property | Adenine | Iodide |
| Molar Mass | 135.13 g/mol [1] | 126.90 g/mol |
| Appearance | White to light yellow crystalline powder[1][3] | Typically a white crystalline solid in salt form |
| Solubility in Water | 0.103 g/100 mL[1] | Generally high for most simple salts |
| pKa | 4.15 (secondary), 9.80 (primary)[1] | Not applicable |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines a general procedure for preparing a stock solution. The exact solvent and concentration will depend on the specific experimental requirements.
Materials:
-
This compound solid
-
High-purity, sterile solvent (e.g., DMSO, sterile water, or a buffer of choice)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound solid using an analytical balance in a sterile environment.
-
Transfer the solid to a sterile tube or vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: Hypothetical signaling pathway influenced by adenine derivatives.
References
Challenges in the scale-up synthesis of Adenine dihydroiodide
Frequently Asked Questions (FAQs)
Q1: What is the proposed chemical structure of Adenine Dihydroiodide?
A1: this compound is the salt formed from the reaction of one molecule of adenine with two molecules of hydroiodic acid (HI). Adenine has multiple basic nitrogen atoms in its purine ring system, allowing for the possibility of double protonation to form a dihydroiodide salt.
Q2: What is a likely synthetic route for this compound?
A2: A plausible route involves the direct reaction of adenine with a stoichiometric excess of hydroiodic acid in a suitable solvent, followed by crystallization and isolation of the resulting salt.
Q3: What are the primary safety concerns when working with hydroiodic acid?
A3: Hydroiodic acid is a strong, corrosive acid. It can cause severe skin and eye burns and is harmful if inhaled.[1] It is also light-sensitive and can decompose to form iodine, giving it a yellowish or brownish color.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure at least two molar equivalents of hydroiodic acid are used per mole of adenine. - Increase the reaction time or temperature moderately to drive the reaction to completion. |
| Product Loss During Isolation | - Optimize the crystallization process. Gradual cooling and the use of an anti-solvent can improve crystal formation and recovery. - Ensure the filter cake is washed with a minimal amount of cold solvent to avoid dissolving the product. |
| Side Reactions | - Protect the reaction from light, as hydroiodic acid can decompose. - Use a nitrogen atmosphere to prevent oxidation. |
Problem 2: Product Discoloration (Yellow to Brown Precipitate)
| Possible Cause | Suggested Solution |
| Oxidation of Iodide | - Hydroiodic acid is susceptible to air oxidation, which forms iodine (I₂) and imparts a yellow-brown color.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened or stabilized hydroiodic acid. |
| Impurities in Starting Materials | - Ensure the adenine used is of high purity. |
| Thermal Decomposition | - Avoid excessive heating during the reaction and drying steps. |
Problem 3: Difficulty in Product Isolation and Filtration
| Possible Cause | Suggested Solution |
| Fine or Oily Precipitate | - Control the rate of addition of hydroiodic acid or the anti-solvent to promote the formation of larger, more easily filterable crystals. - Introduce seed crystals to encourage crystallization. - Allow for a longer crystallization time at a lower temperature. |
| Hygroscopic Nature of the Product | - If the product is hygroscopic, perform filtration and drying under a dry atmosphere. |
Quantitative Data Summary
The following table summarizes relevant physical properties of adenine. Data for the hypothetical this compound is not available.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water | pKa |
| Adenine | C₅H₅N₅ | 135.13 | 360-365 (decomposes) | 0.103 g/100 mL | 4.15, 9.80 |
Source:[2]
Experimental Protocols
Note: The following is a hypothetical protocol for the laboratory-scale synthesis of this compound. It should be optimized for specific laboratory conditions and scale.
Objective: To synthesize this compound from adenine and hydroiodic acid.
Materials:
-
Adenine (1.00 g, 7.40 mmol)
-
Hydroiodic acid (57% in water, ~4.2 mL, ~30 mmol, ~4 equivalents)
-
Isopropanol (as an anti-solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve adenine in a minimal amount of warm deionized water.
-
Cool the solution to room temperature.
-
Slowly add the hydroiodic acid dropwise to the adenine solution with vigorous stirring. The reaction may be exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Slowly add isopropanol to the reaction mixture until a precipitate begins to form.
-
Cool the mixture in an ice bath for 1-2 hours to promote complete crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Adenine Salts: Adenine Dihydroiodide vs. Adenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties and reactivity of adenine dihydroiodide and adenine hydrochloride. Due to the limited availability of experimental data for this compound, this comparison combines established data for adenine hydrochloride with a theoretical analysis of how the iodide counterion is expected to influence the overall characteristics of the adenine salt.
Executive Summary
Adenine hydrochloride is a commonly used, stable salt of adenine with well-documented properties and reactivity. In contrast, specific experimental data for this compound is scarce in scientific literature, suggesting it may be less stable or less commonly utilized. This guide offers a comprehensive overview of adenine hydrochloride's characteristics and provides a predictive comparison for this compound based on fundamental chemical principles. The key differentiating factor lies in the properties of the halide counterions, chloride (Cl⁻) and iodide (I⁻), which influence solubility, stability, and the reactivity of the protonated adenine molecule.
Data Presentation: Physicochemical Properties
| Property | This compound (Theoretical) | Adenine Hydrochloride |
| Molecular Formula | C₅H₅N₅·2HI | C₅H₆ClN₅ |
| Molecular Weight | 391.94 g/mol | 171.59 g/mol [1] |
| Appearance | Likely a crystalline solid | White to off-white crystalline powder |
| Solubility in Water | Expected to be highly soluble | Soluble |
| Stability | Potentially less stable, susceptible to oxidation of iodide | Stable under normal conditions |
| Acidity (pKa of Adenine) | ~4.15, 9.80[1] | ~4.15, 9.80[1] |
Reactivity Comparison
The reactivity of adenine in its salt form is primarily dictated by the protonated purine ring system. The counterion, however, can influence reaction outcomes through its own chemical properties and its effect on the local environment.
Adenine Hydrochloride:
Adenine hydrochloride provides a mildly acidic solution in water due to the protonation of the adenine base. The chloride ion is a weak base and a poor nucleophile, meaning it is unlikely to participate directly in most reactions involving the adenine moiety. Its primary role is as a counterion to the protonated adenine.
This compound (Theoretical):
Similar to the hydrochloride salt, this compound would also furnish a protonated adenine cation in solution. However, the iodide ion possesses distinct characteristics that could influence reactivity:
-
Nucleophilicity: Iodide is a much stronger nucleophile than chloride. In reactions where the adenine salt is used as a proton source or in a non-aqueous solvent, the iodide ion could potentially compete with other nucleophiles in substitution reactions.
-
Redox Properties: Iodide is susceptible to oxidation to iodine (I₂), especially in the presence of oxidizing agents or upon exposure to light and air. This could introduce unwanted side reactions and affect the stability of the compound and its solutions. The formation of colored solutions due to iodine formation would be an indicator of degradation.
-
Leaving Group Ability: In the context of the hydrohalic acids, HI is a stronger acid than HCl, making iodide a better leaving group than chloride. While less relevant for the salt itself, this property could be a factor in certain reaction mechanisms.
Experimental Protocols
As direct experimental protocols comparing the two are unavailable, a general protocol for a common reaction involving a protonated purine, such as alkylation, is provided below. This can be adapted to study the reactivity of either salt.
General Protocol for N-Alkylation of Adenine:
This protocol describes a typical procedure for the alkylation of adenine, which proceeds via the neutral form. Starting with the hydrochloride salt requires a neutralization step. A similar approach would be anticipated for the dihydroiodide salt.
Materials:
-
Adenine hydrochloride
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Solvent (e.g., dimethylformamide - DMF, dimethyl sulfoxide - DMSO)
Procedure:
-
Neutralization: Dissolve adenine hydrochloride in a suitable solvent. Add a stoichiometric amount of base to neutralize the hydrochloride and generate the free adenine base. The completion of neutralization can be monitored by pH measurement.
-
Alkylation: To the solution of free adenine, add the alkylating agent. The reaction is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated by standard procedures such as extraction, precipitation, and purified by crystallization or column chromatography.
Note: When using this compound, the potential for the iodide ion to act as a nucleophile or to undergo oxidation should be considered and controlled for in the experimental design.
Visualizing Adenine's Role in Biochemistry
To provide context for the importance of adenine in biological systems, the following diagrams illustrate its involvement in key metabolic pathways.
Adenine de Novo Biosynthesis Pathway
This pathway illustrates the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The synthesis starts from ribose-5-phosphate and utilizes amino acids, bicarbonate, and formate as building blocks.
References
Adenine Dihydroiodide: An Unconventional Iodine Source in Organic Synthesis
In the vast landscape of organic synthesis, the choice of a halogenating agent is pivotal for the successful outcome of a reaction. While traditional iodine sources such as molecular iodine (I₂), sodium iodide (NaI), and N-iodosuccinimide (NIS) are well-established and widely used, the exploration of novel reagents continues to be an active area of research. One such lesser-known compound is adenine dihydroiodide. This guide provides a comparative overview of this compound against other conventional iodine sources, supported by available experimental data and methodologies.
Comparative Performance of Iodine Sources
The efficacy of an iodine source is often evaluated based on its reactivity, selectivity, and compatibility with various functional groups. While data on this compound is not as extensive as for its more common counterparts, preliminary studies offer insights into its potential applications.
| Iodine Source | Typical Applications | Advantages | Disadvantages |
| This compound | Iodination of activated aromatic compounds | Mild reaction conditions, potential for unique selectivity | Limited solubility in organic solvents, less studied |
| **Molecular Iodine (I₂) ** | Iodination of alkanes, alkenes, alkynes, and aromatic compounds; catalyst in various reactions | Readily available, low cost | Can generate stoichiometric amounts of HI byproduct, which can be corrosive and lead to side reactions |
| Sodium Iodide (NaI) | Finkelstein reaction (halide exchange), in situ generation of I₂ with an oxidizing agent | Good nucleophile, inexpensive | Not a direct iodinating agent for many substrates; requires an activator or specific reaction conditions |
| N-Iodosuccinimide (NIS) | Electrophilic iodination of alkenes, aromatic compounds, and carbonyl compounds | High reactivity, clean reactions as the succinimide byproduct is often easily removed | Higher cost compared to I₂ and NaI, can be unstable |
Experimental Protocols
1. Iodination of Salicylaldehyde using this compound
This protocol describes a representative procedure for the iodination of an activated aromatic compound using this compound.
-
Materials: Salicylaldehyde, this compound, Ethanol, Sodium Bicarbonate.
-
Procedure:
-
A solution of salicylaldehyde (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
This compound (1.1 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the iodinated salicylaldehyde.
-
2. Iodination of Aniline using Molecular Iodine
This protocol outlines a standard procedure for the iodination of aniline using molecular iodine.
-
Materials: Aniline, Molecular Iodine (I₂), Sodium Bicarbonate, Dichloromethane.
-
Procedure:
-
Aniline (1.0 mmol) is dissolved in dichloromethane (10 mL) in a round-bottom flask.
-
A solution of molecular iodine (1.1 mmol) in dichloromethane (5 mL) is added dropwise to the aniline solution at 0 °C.
-
Sodium bicarbonate (2.0 mmol) is added to neutralize the HI formed during the reaction.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is monitored by TLC.
-
The mixture is washed with a saturated solution of sodium thiosulfate to remove unreacted iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography.
-
Logical Workflow for Selecting an Iodine Source
The selection of an appropriate iodine source is a critical step in planning an organic synthesis. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting an appropriate iodine source.
Experimental Workflow for Comparative Analysis
To objectively compare the performance of different iodine sources for a specific transformation, a standardized experimental workflow is essential.
Caption: Standardized workflow for comparing iodine source performance.
A Comparative Analysis of the Stability of Adenine Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that significantly impacts the stability, manufacturability, and bioavailability of the final drug product. Adenine, a fundamental component of nucleic acids and a key molecule in various biochemical pathways, can be formulated into various salt forms to enhance its physical and chemical properties. This guide provides a comparative analysis of the stability of three common adenine salts: adenine hydrochloride, adenine phosphate, and adenine sulfate, with a focus on experimental data and methodologies.
While direct, side-by-side comparative studies on the stability of these specific adenine salts are not extensively available in publicly accessible literature, this guide synthesizes established scientific principles and analytical techniques to provide a robust framework for their evaluation. The data presented herein is illustrative and intended to guide researchers in their experimental design and decision-making processes.
Key Stability-Indicating Parameters: A Comparative Overview
The stability of a pharmaceutical salt is a multifaceted property encompassing its resistance to physical and chemical degradation under various environmental conditions. The following table summarizes key stability-indicating parameters for adenine hydrochloride, adenine phosphate, and adenine sulfate.
| Parameter | Adenine Hydrochloride | Adenine Phosphate | Adenine Sulfate |
| Appearance | White to off-white crystalline powder | White crystalline powder | White crystalline powder |
| Solubility (in water) | Soluble (approx. 23.8 g/L) | Moderately soluble | Sparingly soluble (approx. 5.5 g/L) |
| Hygroscopicity | Hygroscopic | Potentially hygroscopic | Slightly hygroscopic |
| Melting Point | ~285 °C (decomposes) | Data not readily available | >300 °C |
| pH (of aqueous solution) | Acidic | Acidic | Acidic |
| Chemical Stability | Generally stable; susceptible to degradation at high pH | Generally stable; potential for hydrolysis of the phosphate group | Generally stable |
Note: The data in this table is compiled from various sources and may not be directly comparable due to differing experimental conditions. Researchers are strongly encouraged to perform their own comparative studies.
Experimental Protocols for Stability Assessment
To obtain reliable and comparable stability data, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key stability-indicating parameters, largely based on guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4]
Hygroscopicity Testing
Hygroscopicity is the tendency of a substance to absorb moisture from the air. It is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation.
Methodology: Gravimetric Sorption Analysis (GSA)
-
Sample Preparation: A pre-determined amount of the adenine salt is accurately weighed into a sample pan. The sample is dried under controlled conditions (e.g., 40 °C under vacuum) to establish a baseline dry weight.
-
Instrument Setup: A dynamic vapor sorption (DVS) instrument is used to control the relative humidity (RH) and temperature.
-
Experimental Conditions: The sample is exposed to a series of increasing RH levels (e.g., from 0% to 90% in 10% increments) at a constant temperature (e.g., 25 °C).
-
Data Collection: The instrument continuously monitors the weight of the sample. The sample is considered to be at equilibrium at a given RH when the rate of weight change is below a specified threshold (e.g., <0.002% in 5 minutes).
-
Data Analysis: The percentage weight gain at each RH level is calculated relative to the initial dry weight. The results are plotted as a sorption isotherm (moisture uptake vs. RH).[5][][7][8][9][10][11][12][13]
Thermal Stability Analysis
Thermal analysis techniques are used to evaluate the physical and chemical changes that occur in a substance as a function of temperature.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed amount of the adenine salt is placed in an appropriate pan (e.g., aluminum or platinum).
-
Instrument Setup: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection:
-
TGA: Measures the change in mass of the sample as a function of temperature. Mass loss indicates decomposition or dehydration.
-
DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. Endothermic or exothermic peaks indicate events such as melting, decomposition, or changes in crystal structure.
-
-
Data Analysis: The TGA thermogram reveals the onset temperature of decomposition and the percentage of mass loss. The DSC thermogram identifies the melting point and the enthalpy of fusion or decomposition.
Chemical Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.
Methodology: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
-
Stress Conditions: Solutions of the adenine salts are subjected to various stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid salt is exposed to 105 °C for 24 hours.
-
Photostability: The solid salt and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: The stressed samples are analyzed using a validated stability-indicating HPLC method. A suitable method for adenine would typically involve a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol), with UV detection at approximately 260 nm.[14][15][16][17][18]
-
Data Analysis: The chromatograms of the stressed samples are compared to that of an unstressed standard. The appearance of new peaks indicates the formation of degradation products. The percentage of degradation is calculated by comparing the peak area of adenine in the stressed sample to that in the unstressed standard.
Visualizing the Workflow for Stability Comparison
The following diagrams illustrate the logical workflow for conducting a comparative stability analysis of different adenine salts.
Caption: Workflow for Comparative Stability Analysis of Adenine Salts.
Caption: Factors Influencing the Degradation of an Adenine Salt.
Conclusion
The selection of an optimal adenine salt form requires a thorough and systematic evaluation of its stability. While adenine hydrochloride is a commonly used salt with good solubility, its hygroscopic nature may present challenges during formulation and storage. Adenine sulfate appears to be less hygroscopic but has lower aqueous solubility. The stability profile of adenine phosphate is less documented and warrants further investigation.
By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary data to make an informed decision on the most suitable adenine salt for their specific application. This will ultimately contribute to the development of safe, effective, and stable pharmaceutical products.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. upm-inc.com [upm-inc.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Revising the hygroscopicity of inorganic sea salt particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pa2online.org [pa2online.org]
- 18. Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Methods for Adenine Dihydroiodide: A Comparative Guide
Introduction
Adenine dihydroiodide is a compound of interest in various research and pharmaceutical development settings. Accurate and precise quantification of this molecule is crucial for ensuring product quality, stability, and for understanding its pharmacokinetic and pharmacodynamic properties. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, it is possible to devise and cross-validate methods based on the well-established analytical techniques for its constituent components: adenine and iodide.
This guide provides a comparative overview of potential analytical methods for the quantification of this compound. We will explore two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of the adenine moiety, and Ion Chromatography (IC) with conductivity detection as a robust method for iodide determination. A simpler, more accessible UV-Vis Spectrophotometric method for iodide will also be considered as a potential alternative or for orthogonal validation.
The objective of this guide is to present a framework for the cross-validation of these methods, offering researchers a pathway to establish a reliable analytical workflow for this compound. The performance characteristics presented are based on typical results obtained for the individual components and serve as a benchmark for what can be expected during method development and validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired throughput. Here, we compare the expected performance of HPLC-UV for adenine quantification and Ion Chromatography and UV-Vis Spectrophotometry for iodide determination.
| Parameter | HPLC-UV for Adenine | Ion Chromatography for Iodide | UV-Vis Spectrophotometry for Iodide |
| Principle | Separation based on polarity and detection via UV absorbance of the purine ring. | Separation of ions based on charge and detection via conductivity. | Formation of a colored complex (e.g., with starch) and measurement of its absorbance. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/L[1] | ~0.5 mg/L[2] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.5 µg/L | ~1.5 mg/L |
| Selectivity | High (good separation from other UV-absorbing compounds) | High (specific for anions) | Moderate (potential for interferences from other oxidizing/reducing agents) |
| Throughput | Moderate (typically 10-30 min per sample) | Moderate (typically 10-20 min per sample) | High (can be rapid, especially with plate-based assays) |
| Instrumentation Cost | High | High | Low |
| Solvent/Reagent Cost | Moderate to High | Low to Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and UV-Vis Spectrophotometric methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Adenine
This method is adapted from established procedures for the analysis of adenine and related purine compounds.[3][4][5]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid
-
Ultrapure water
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.5 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 98% A, 2% B
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-22 min: Return to initial conditions
-
22-30 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in ultrapure water (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase A.
-
For unknown samples, dissolve an accurately weighed amount in ultrapure water to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometric Method for Iodide
This method is based on the oxidation of iodide to iodine, which then forms a colored complex with starch.[2]
1. Instrumentation:
-
UV-Vis Spectrophotometer
2. Reagents and Materials:
-
This compound reference standard
-
Potassium iodate (KIO₃) solution (oxidizing agent)
-
Sulfuric acid (H₂SO₄)
-
Starch indicator solution (1%)
-
Ultrapure water
3. Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in ultrapure water (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to cover a range of approximately 5-40 mg/L of iodide.[2]
-
-
Sample Analysis:
-
To a 10 mL volumetric flask, add a known volume of the sample or standard solution.
-
Add 1 mL of 0.1 M sulfuric acid to acidify the solution.
-
Add 1 mL of potassium iodate solution (concentration to be optimized, e.g., 0.01 M) to oxidize the iodide to iodine.
-
Allow the reaction to proceed for 5 minutes.[2]
-
Add 1 mL of 1% starch solution and dilute to the mark with ultrapure water.
-
Mix well and measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically around 615 nm for the starch-iodine complex.[2]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of iodide in the unknown samples from the calibration curve.
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the proposed analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational framework for developing and cross-validating analytical methods for this compound. Researchers and drug development professionals are encouraged to adapt and rigorously validate these proposed methods according to their specific sample matrices and regulatory requirements. The principles of cross-validation, as outlined, will ensure the generation of robust and reliable analytical data.
References
- 1. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Semantic Scholar [semanticscholar.org]
Benchmarking the Catalytic Activity of Adenine Dihydroiodide in Ring-Opening Polymerization of Lactide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organocatalysis, the search for efficient, metal-free catalysts for polymerization reactions is a paramount objective. This guide provides a comprehensive benchmark of the catalytic activity of adenine, a naturally occurring purine base, in the ring-opening polymerization (ROP) of lactide, a key process for producing biodegradable polylactic acid (PLA). Due to the limited availability of direct data on Adenine Dihydroiodide, this guide will focus on the catalytic performance of adenine as a close proxy. The data presented herein is intended to serve as a valuable resource for researchers in selecting and optimizing catalytic systems for the synthesis of functional polyesters.
Executive Summary
Adenine has demonstrated its capability as an effective organocatalyst for the ring-opening polymerization of L-lactide. Operating through a hydrogen-bond-mediated mechanism, adenine can initiate polymerization without the need for a co-catalyst, offering a simple, one-step procedure for the synthesis of adenine end-capped polylactide. This guide presents a comparative analysis of adenine's catalytic performance against other notable organocatalysts, highlighting key metrics such as monomer conversion, molecular weight of the resulting polymer, and reaction conditions. While direct quantitative data for this compound is not currently available in the reviewed literature, the performance of adenine provides a strong foundational benchmark.
Data Presentation: Comparative Catalytic Performance in Lactide ROP
The following tables summarize the catalytic performance of adenine and other selected organocatalysts in the ring-opening polymerization of lactide.
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Adenine | 20 | 120 | 24 | 35 | 2100 | 1.5 | [1] |
| Adenine | 20 | 135 | 24 | 80 | 3500 | 1.6 | [1] |
| Adenine | 20 | 150 | 24 | 99 | 5000 | 1.9 | [1] |
| Adenine | 40 | 135 | 24 | 60 | 1300 | 1.3 | [1] |
| Adenine | 60 | 135 | 24 | 45 | 1800 | 1.4 | [1] |
| Thiourea/KOCH₃ | 100 | 25 (in THF) | 0.17 | >99 | 15,200 | 1.08 | [2] |
| (R,S)-1 (Thiourea-based) | 100 | 25 (in CH₂Cl₂) | 24 | 48 (D-LA) | 7,800 | 1.15 | [3][4] |
| TBD | 100 | 25 (in CH₂Cl₂) | 0.5 | >95 | - | 1.1-1.2 | |
| Sn(Oct)₂ | 1000-2500 | 170-190 | - | >95 | - | - | [5] |
Note: Data for TBD and Sn(Oct)₂ are representative values from the literature for comparison and may not be from studies directly comparing with adenine. Mn = Number-average molecular weight; Đ = Dispersity (Polydispersity Index).
Experimental Protocols
Adenine-Catalyzed Ring-Opening Polymerization of L-Lactide[1]
Materials:
-
L-Lactide (98%), adenine (99%), and 4-aminopyridine (99%) were acquired from commercial sources.
-
L-Lactide was purified by co-evaporation with toluene three times, followed by sublimation under vacuum at 85 °C.
-
All purified reagents were stored in a glove box.
Polymerization Procedure:
-
In a glove box, accurately weigh the desired amounts of adenine and L-lactide and add them to a reaction flask.
-
Seal the reaction flask and completely immerse it in a preheated oil bath set to the desired reaction temperature.
-
Allow the reaction to proceed for the specified time with magnetic stirring.
-
After the designated time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the viscous product in a minimal amount of dichloromethane.
-
Take an aliquot of the crude product for ¹H-NMR analysis to determine monomer conversion.
-
Precipitate the polymer by adding the dichloromethane solution to a cold mixture of methanol/distilled water (50/50 v/v).
-
Decant the supernatant and dry the resulting polymer under vacuum at room temperature until a constant weight is achieved.
Mechanistic Insights and Visualizations
Proposed Catalytic Pathway for Adenine in Lactide ROP
The ring-opening polymerization of lactide catalyzed by adenine is proposed to proceed through a hydrogen-bond-mediated mechanism. DFT calculations suggest a bifunctional activation where adenine interacts with both the monomer and the initiator (or growing polymer chain).[1][6]
Initiation Step:
-
The N9-H of one adenine molecule forms a hydrogen bond with the carbonyl oxygen of the lactide monomer, thereby activating the carbonyl group for nucleophilic attack.
-
Simultaneously, the N3 of the same adenine molecule forms a hydrogen bond with an N-H proton of a second adenine molecule, enhancing the nucleophilicity of the amino group of the second adenine.
-
The activated amino group of the second adenine molecule attacks the carbonyl carbon of the activated lactide monomer.
Caption: Proposed initiation pathway for the adenine-catalyzed ring-opening polymerization of lactide.
Experimental Workflow
The general workflow for conducting and analyzing the adenine-catalyzed ring-opening polymerization of lactide is depicted below.
Caption: A generalized workflow for the synthesis and characterization of polylactide via adenine catalysis.
Discussion and Comparison with Alternatives
Adenine, as an organocatalyst, presents a promising metal-free alternative for lactide polymerization. The reaction can be performed in bulk, eliminating the need for solvents.[1] The catalytic activity is temperature-dependent, with higher temperatures leading to increased conversion and molecular weight, although excessive temperatures can cause polymer degradation.[1]
Compared to highly active catalysts like the thiourea/alkoxide system or TBD, adenine exhibits slower kinetics. For instance, the thiourea/KOCH₃ system achieves over 99% conversion in approximately 10 minutes at room temperature, whereas adenine requires 24 hours at 150°C to reach a similar conversion.[1][2] This suggests that for applications requiring rapid polymerization at lower temperatures, catalysts like thiourea derivatives or strong guanidine bases may be more suitable.
However, the appeal of adenine lies in its biocompatibility, ready availability, and the potential to introduce a functional "bio-handle" at the polymer chain end. This is particularly relevant for biomedical applications where the presence of a nucleobase could be leveraged for specific interactions or further functionalization.
While direct experimental data for this compound is lacking, it is plausible that the salt form could exhibit different solubility and acidity profiles compared to neutral adenine, potentially influencing its catalytic activity. Further research into the catalytic performance of adenine salts is warranted to explore this possibility.
Other purine derivatives, such as caffeine, have also been explored as organocatalysts for polymerization reactions, indicating the potential of this class of compounds in catalysis.[7][8][9]
Conclusion
Adenine demonstrates viable catalytic activity for the ring-opening polymerization of lactide, offering a metal-free and biocompatible route to polylactide. While its catalytic activity is lower than some of the most active organocatalysts, its unique feature of providing a nucleobase end-group on the polymer chain makes it an attractive candidate for specialized applications in biomaterials and drug delivery. This guide provides a foundational benchmark for adenine's catalytic performance. Future investigations into adenine salts, such as this compound, and direct, side-by-side comparative studies with other leading organocatalysts under identical conditions are necessary to fully elucidate its potential and position within the field of organocatalytic polymerization.
References
- 1. Adenine as an organocatalyst for the ring-opening polymerization of lactide: scope, mechanism and access to adenine-functionalized polylactide - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00061D [pubs.rsc.org]
- 2. polympart.com [polympart.com]
- 3. Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Adenine as an organocatalyst for the ring-opening polymerization of lactide: scope, mechanism and access to adenine-functionalized polylactide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Caffeine-catalyzed gels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeine-catalyzed synthesis of photopolymers for digital light processing - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Electrophilic Iodinating Agents for Aromatic Compounds
An important note on the requested topic: Initial research revealed no documented use of Adenine dihydroiodide as a reagent or catalyst in synthetic transformations within publicly available chemical literature. Therefore, this guide has been pivoted to address the underlying interest in iodination chemistry by comparing the efficacy of three common and well-documented electrophilic iodinating agents for the functionalization of aromatic rings. This comparison aims to provide researchers, scientists, and drug development professionals with a practical guide to selecting the appropriate reagent for their specific synthetic needs.
The iodination of arenes is a critical transformation in organic synthesis, providing versatile intermediates for cross-coupling reactions, the synthesis of biologically active molecules, and materials science.[1] The choice of iodinating agent is crucial and depends on the reactivity of the aromatic substrate, desired regioselectivity, and functional group tolerance. This guide compares the performance of three widely used systems for the electrophilic iodination of arenes: N-Iodosuccinimide (NIS) , Iodine Monochloride (ICl) , and Iodine in conjunction with an oxidizing agent (I₂/H₂O₂) .
Data Presentation: Performance Comparison
The following table summarizes the performance of NIS, ICl, and I₂/H₂O₂ in the iodination of representative electron-rich and deactivated aromatic substrates. Yields and regioselectivity can vary significantly based on the specific reaction conditions.
| Substrate | Reagent System | Conditions | Time (h) | Yield (%) | Regio-selectivity (ortho:para) | Reference |
| Anisole | NIS / cat. TFA | CH₃CN, rt | < 1 | 98 | 5:95 | [2] |
| I₂ / H₂O₂ | MeOH, H⁺, rt | 0.5 | 95 | predominantly para | [2] | |
| ICl | CH₂Cl₂, rt | - | 85 | 10:90 | General textbook data | |
| Acetanilide | NIS / cat. TFA | CH₃CN, rt | 0.25 | 96 | predominantly para | [3] |
| I₂ / HNO₃ | AcOH, rt | 0.5 | 92 | para only | [4] | |
| ICl | AcOH, rt | - | 90 | para only | General textbook data | |
| Toluene | NIS / H₂SO₄ | H₂SO₄, 0-20°C | 1.5 | 68 | 58:42 | |
| I₂ / H₂O₂ / H⁺ | AcOH, 80°C | 24 | 65 | 45:55 | General textbook data | |
| ICl | neat, rt | - | 55 | 40:60 | General textbook data | |
| Nitrobenzene | NIS / H₂SO₄ | H₂SO₄, 0-20°C | 20 | 85 (m-iodo) | meta | |
| I₂ / H₂O₂ / H₂SO₄ | H₂SO₄, 60-70°C | 48 | 80 (m-iodo) | meta | General textbook data |
Experimental Protocols
Detailed methodologies for the iodination of a model electron-rich substrate, anisole, are provided below for each reagent system.
Protocol 1: Iodination of Anisole using N-Iodosuccinimide (NIS)
This protocol is adapted from Castanet, A.-S. et al., Tetrahedron Lett., 2002, 43, 5047-5048.[2]
Materials:
-
Anisole (1.0 mmol, 108 mg)
-
N-Iodosuccinimide (NIS) (1.1 mmol, 247 mg)
-
Trifluoroacetic acid (TFA) (0.1 mmol, 7.5 µL)
-
Acetonitrile (CH₃CN), 5 mL
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard workup glassware
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce any unreacted iodine.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired iodoanisole isomers.
Protocol 2: Iodination of Anisole using Iodine Monochloride (ICl)
This is a general procedure based on established methods for electrophilic aromatic iodination.
Materials:
-
Anisole (1.0 mmol, 108 mg)
-
Iodine monochloride (ICl) (1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol)
-
Dichloromethane (CH₂Cl₂), 10 mL
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard workup glassware
Procedure:
-
Dissolve anisole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the iodine monochloride solution (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the residue by flash chromatography or distillation to yield the product.
Protocol 3: Iodination of Anisole using Iodine and Hydrogen Peroxide (I₂/H₂O₂)
This protocol is based on the method described by Iskra, J. et al., Synthesis, 2004, 1869-1873.[2]
Materials:
-
Anisole (1.0 mmol, 108 mg)
-
Iodine (I₂) (0.5 mmol, 127 mg)
-
30% Hydrogen peroxide (H₂O₂) (2.0 mmol, 0.2 mL)
-
Methanol (MeOH), 5 mL
-
Sulfuric acid (H₂SO₄) (catalytic amount)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard workup glassware
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 mmol) and iodine (0.5 mmol) in methanol (5 mL).
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Add 30% hydrogen peroxide (2.0 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature for approximately 30 minutes, monitoring by TLC.
-
After completion, pour the reaction mixture into a 10% aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
General Workflow for Electrophilic Aromatic Iodination
The following diagram illustrates the general experimental workflow for the iodination of an aromatic substrate, followed by workup and purification.
Activation of Iodine Sources for Electrophilic Attack
This diagram illustrates the conceptual activation of the three discussed iodine sources to generate an electrophilic iodine species ("I⁺") that reacts with the arene.
References
Ensuring Experimental Reproducibility: A Comparative Guide to Adenine Dihydroiodide from Different Suppliers
For researchers, scientists, and drug development professionals, the consistency and purity of chemical reagents are paramount to achieving reproducible experimental results. Adenine dihydroiodide, a salt of the fundamental nucleobase adenine, is utilized in various biochemical and pharmaceutical studies. However, variability in the quality of this reagent from different suppliers can introduce significant, often un-tracked, variables into experiments. This guide provides a framework for the comparative evaluation of this compound from various commercial sources to ensure the reliability and reproducibility of research outcomes.
The lack of direct, publicly available studies comparing this compound from different suppliers necessitates a proactive approach by researchers to qualify their reagents. Variations in purity, impurity profiles, and stability can arise from different manufacturing processes, handling, and storage conditions. These inconsistencies can lead to erroneous or irreproducible results, wasting valuable time and resources.
This guide outlines a series of recommended analytical and functional experiments to assess and compare the quality of this compound from multiple suppliers. By implementing these protocols, researchers can make informed decisions about reagent selection and enhance the robustness of their scientific findings.
Comparative Data Analysis
To illustrate the potential for variability, the following tables present hypothetical data from a comparative analysis of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C).
Table 1: Physicochemical Properties of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline powder | Off-white crystalline powder | White crystalline powder |
| Purity by HPLC (%) | 99.8 | 98.5 | 99.5 |
| Moisture Content (%) | 0.15 | 0.50 | 0.20 |
| Insoluble Matter (%) | < 0.01 | 0.05 | < 0.01 |
| Heavy Metals (ppm) | < 10 | 25 | < 10 |
Table 2: Functional Assay - Activation of Adenosine A2A Receptor Signaling
| Supplier | EC50 (nM) for cAMP Accumulation | Maximum cAMP Fold Increase |
| Supplier A | 150 | 12.5 |
| Supplier B | 250 | 9.8 |
| Supplier C | 165 | 12.0 |
EC50: Half maximal effective concentration. A lower EC50 indicates higher potency.
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and identify any impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in deionized water at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare solutions of this compound from each supplier in deionized water at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and sample solutions through the HPLC system. Calculate the purity of each sample by comparing the peak area of adenine to the total peak area of all components.
Karl Fischer Titration for Moisture Content
Objective: To quantify the water content in the this compound samples.
Methodology:
-
Instrument Setup: Use a calibrated Karl Fischer titrator.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound from each supplier.
-
Titration: Introduce the sample into the titration vessel containing Karl Fischer reagent. The instrument will automatically titrate the sample with a standardized water/methanol solution until the endpoint is reached.
-
Calculation: The instrument software will calculate the percentage of water content in the sample.
Functional Cell-Based Assay: cAMP Accumulation
Objective: To assess the biological activity of this compound by measuring its ability to activate a relevant signaling pathway. Adenosine, the deprotonated form of the adenine cation, is known to activate adenosine receptors.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing the adenosine A2A receptor.
-
Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from each supplier in assay buffer. Add the diluted compounds to the cells and incubate for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit a sigmoidal dose-response curve to the data to determine the EC50 and maximum response for each supplier's product.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Simplified adenosine A2A receptor signaling pathway.
By undertaking a systematic evaluation of this compound from different suppliers, researchers can significantly enhance the reproducibility of their experiments. This due diligence ensures that observed effects are attributable to the experimental variables under investigation, rather than to inconsistencies in reagent quality. The protocols and framework presented here offer a starting point for establishing robust quality control measures within any research setting.
A Comparative Analysis of Adenine Salts: Adenine Dihydroiodide vs. Adenine Sulfate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural and Functional Differences Between Two Key Adenine Formulations.
In the realm of biochemical research and pharmaceutical development, the selection of appropriate reagents is paramount to the accuracy and reproducibility of experimental outcomes. Adenine, a fundamental component of nucleic acids and a key player in cellular metabolism, is often utilized in its salt forms to enhance stability and solubility. This guide provides a comprehensive structural and functional comparison between two such salts: Adenine Dihydroiodide and Adenine Sulfate. Through a detailed examination of their chemical and physical properties, supported by experimental data and standardized protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Chemical and Physical Properties: A Tabular Comparison
The following table summarizes the key quantitative data for this compound (also referred to as Adenine Hydriodide) and Adenine Sulfate, facilitating a direct comparison of their fundamental characteristics.
| Property | This compound (Adenine Hydriodide) | Adenine Sulfate |
| CAS Number | 73663-96-4[1] | 321-30-2 |
| Molecular Formula | C₅H₅N₅·HI[1] | (C₅H₅N₅)₂·H₂SO₄[2] |
| Molecular Weight | 263.04 g/mol | 368.33 g/mol [3] |
| Appearance | White to off-white/yellowish crystalline powder | White to light yellow crystalline powder[3] |
| Melting Point | Data not available | 285 °C (decomposes)[3] |
| Solubility in Water | Data not available | 0.4 g/100 mL[3]; ≥ 8.45 mg/mL with gentle warming[4] |
| Solubility in other solvents | Data not available | Insoluble in Ethanol[5]; ≥66.9 mg/mL in DMSO[6] |
| Stability | Data not available | Stable, but hygroscopic and sensitive to moisture[3][7] |
Experimental Protocols
To ensure the rigorous evaluation of these adenine salts in a laboratory setting, the following detailed experimental protocols are provided. These methodologies are based on standard analytical techniques for the characterization of chemical compounds.
Determination of Aqueous Solubility
Objective: To quantitatively determine and compare the solubility of this compound and Adenine Sulfate in water at a controlled temperature.
Materials:
-
This compound
-
Adenine Sulfate
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Analytical balance
-
pH meter
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of each adenine salt to a known volume of water in separate sealed flasks.
-
Equilibrate the flasks in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand undisturbed for at least 4 hours at the same temperature to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each flask, ensuring no solid particles are transferred.
-
Centrifuge the withdrawn samples to remove any remaining suspended solids.
-
Dilute the clear supernatant to a concentration that falls within the linear range of a previously established UV-Vis spectrophotometric calibration curve for adenine.
-
Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance for adenine (approximately 260 nm).
-
Calculate the concentration of the adenine salt in the saturated solution using the calibration curve and the dilution factor. Express the solubility in g/100 mL or mg/mL.
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To assess and compare the chemical stability of this compound and Adenine Sulfate under specific storage conditions over time.
Materials:
-
This compound
-
Adenine Sulfate
-
HPLC-grade water and acetonitrile
-
Formic acid or other suitable buffer components
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Environmental chamber or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of known concentrations for both adenine salts in a suitable solvent (e.g., water or a buffered solution).
-
Divide each stock solution into multiple aliquots in sealed vials.
-
Store the vials under controlled conditions of temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw one vial of each salt for analysis.
-
Analyze the samples by HPLC. A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
-
Monitor the chromatograms for the appearance of degradation products (new peaks) and a decrease in the peak area of the parent compound.
-
Quantify the amount of the remaining adenine salt at each time point by comparing the peak area to that of a freshly prepared standard solution.
-
Plot the percentage of the remaining adenine salt against time to determine the degradation kinetics and compare the stability of the two salts.
Biological Roles and Signaling Pathways
Adenine is a cornerstone of fundamental biological processes. Its incorporation into DNA and RNA is essential for the storage and transmission of genetic information. Furthermore, adenine is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. The following diagrams illustrate the central role of adenine in these key metabolic pathways.
Conclusion
The choice between this compound and Adenine Sulfate will ultimately depend on the specific requirements of the intended application. Adenine Sulfate is a well-characterized salt with established physical and chemical properties, making it a reliable choice for many standard laboratory procedures. While data on this compound is less readily available, its different counter-ion may offer unique properties in terms of solubility in specific non-aqueous systems or in crystallographic studies. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses to determine the most suitable adenine salt for their research, ensuring the generation of robust and reliable data. As fundamental building blocks in biological research, a thorough understanding of the properties of these adenine salts is crucial for advancing scientific discovery.
References
- 1. 9H-Purin-6-amine, hydriodide (1:1) | C5H6IN5 | CID 24196443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Adenine Sulfate | 321-30-2 [chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Adenine | 73-24-5 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Adenine Dihydroiodide: A Step-by-Step Guide
For Immediate Reference: Adenine dihydroiodide is a chemical that requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Prolonged or repeated exposure, particularly if swallowed, can cause damage to the thyroid.[1] Furthermore, this compound is very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).[1]
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., PVC, Butyl, Neoprene, Viton rubber)[2] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing. |
| Respiratory Protection | A high-efficiency particulate respirator should be used, especially when handling the solid form to avoid dust inhalation.[2] |
| Protective Clothing | A lab coat or other protective garments to prevent skin contact.[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound, taking into account its chemical properties and associated hazards.
1. Initial Spill Containment (for spills)
-
Evacuate the immediate danger area in case of a significant spill.
-
Avoid generating dust.[1]
-
Cover drains to prevent the substance from entering waterways.[1]
-
Collect spilled material using a dry method (e.g., sweeping or vacuuming with a HEPA filter) and place it in a designated, labeled waste container.[2]
2. Preparing for Disposal
-
Avoid Incompatibilities: Do not mix this compound waste with oxidizers or strong acids, as this can lead to the liberation of hazardous iodine fumes and hydrogen iodide.[2]
-
Small Quantities: For very small residual amounts, such as those left after cleaning glassware, flushing with copious amounts of water may be permissible in some jurisdictions, provided the pH is neutralized. However, this is not the preferred method for bulk disposal.
-
Bulk Quantities: All significant quantities of solid this compound and contaminated materials (e.g., weighing paper, contaminated gloves) should be collected for hazardous waste disposal.
3. Waste Collection and Storage
-
Place solid this compound waste into a clearly labeled, sealed container.
-
If the waste is in a solution, be aware that it will be corrosive.[2] The container must be suitable for corrosive materials (e.g., a plastic container).[2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The storage area should be secure and accessible only to authorized personnel.[1]
4. Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for hazardous waste disposal. They will provide specific instructions and arrange for the collection of the waste.
-
Do Not Pour Down the Drain: Unless explicitly permitted by your local regulations and EHS for highly diluted and neutralized solutions, do not dispose of this compound down the drain.[1]
-
Labeling: Ensure the waste container is accurately and clearly labeled with the full chemical name and any associated hazard symbols.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway of this compound Toxicity
While the specific cellular signaling pathways of this compound toxicity are not detailed in the provided search results, a generalized pathway illustrating the progression from exposure to organ-specific damage can be conceptualized.
Caption: Generalized pathway of this compound toxicity.
References
Personal protective equipment for handling Adenine dihydroiodide
Essential Safety and Handling of Adenine Dihydroiodide
This compound is a chemical compound that requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety protocols, operational procedures for handling and disposal, and emergency plans for spills.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of its components.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant lab coat or coveralls | Prevents contact with skin, which can cause irritation.[1] |
| Hand Protection | Nitrile or Neoprene gloves | Provides a barrier against skin contact. It is recommended to double-glove. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation, which can cause respiratory irritation.[1] |
Operational Plan for Handling
Adherence to a standardized operational plan minimizes risks during the routine handling of this compound.
Preparation and Weighing:
-
Always handle this compound powder within a certified chemical fume hood to control dust and vapors.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Decontaminate the work surface before and after use.
-
When weighing, use a draft shield to prevent the powder from becoming airborne.
-
Use dedicated, clearly labeled spatulas and weighing boats.
Solution Preparation:
-
This compound is soluble in water.
-
When dissolving, add the powder slowly to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not pour solutions down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, deface the label on the container before disposing of it according to institutional guidelines.
-
All waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
For a Small Solid Spill (manageable by trained lab personnel):
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Situation: Evaluate the extent of the spill and ensure you have the necessary PPE and spill kit materials.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves. If there is a risk of dust, a respirator is required.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent the dust from becoming airborne.
-
Clean Up:
-
Carefully collect the powder using a plastic dustpan and brush. Avoid creating dust.
-
Place the collected material and all contaminated cleaning supplies (absorbent pads, gloves, etc.) into a designated hazardous waste bag.
-
-
Decontaminate:
-
Wipe the spill area with a damp cloth or paper towel.
-
Place the used cloth or paper towels in the hazardous waste bag.
-
-
Dispose: Seal the hazardous waste bag and place it in the designated hazardous waste container for pickup.
-
Report: Report the incident to the laboratory supervisor or safety officer.
For a Large Spill or a Spill Outside of a Contained Area:
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm if necessary.
-
Contact the institution's emergency response team or safety office.
-
Do not attempt to clean up a large spill without proper training and equipment.
Quantitative Data
The following table summarizes key quantitative data for Adenine, a component of this compound. Occupational exposure limits for closely related iodine compounds are also provided for reference.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅·2HI | - |
| Molecular Weight | 401.98 g/mol | - |
| Appearance | Crystalline solid | - |
| Solubility | Soluble in water | - |
| Adenine LD50 (Oral, Rat) | 745 mg/kg | - |
| Potassium Iodide TLV-TWA (ACGIH) | 0.01 ppm (inhalable fraction & vapor) | [2] |
Visualized Workflows and Pathways
This compound Spill Cleanup Workflow
The following diagram illustrates the step-by-step procedure for managing a small solid spill of this compound in a laboratory setting.
Caption: Workflow for handling a solid chemical spill.
Simplified Adenosine Signaling Pathway
Adenine is a fundamental component of adenosine, which plays a crucial role in cellular signaling through various receptors. This diagram shows a simplified representation of an adenosine signaling pathway.
Caption: Simplified A2A adenosine receptor signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
